5-Bromo-1H-pyrazolo[3,4-c]pyridine
Description
Properties
IUPAC Name |
5-bromo-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTKMQORQDZRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CN=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672013 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929617-35-6 | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929617-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-1H-pyrazolo[3,4-c]pyridine: Properties, Synthesis, and Applications in Modern Drug Discovery
Foreword: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold
In the landscape of medicinal chemistry and fragment-based drug discovery (FBDD), the strategic selection of core heterocyclic scaffolds is paramount. These scaffolds are the molecular canvases upon which potency, selectivity, and desirable ADME properties are painted. The 5-Bromo-1H-pyrazolo[3,4-c]pyridine ring system has emerged as a particularly valuable core. Its structural analogy to endogenous purines allows it to effectively interact with a wide range of biological targets, particularly purine-binding proteins such as kinases.[1] The bromine atom at the C-5 position is not merely a placeholder; it is a versatile synthetic handle, enabling a suite of late-stage functionalization reactions. This guide provides an in-depth exploration of this powerful building block, from its fundamental properties to its strategic application in the synthesis of complex, biologically active molecules.
Core Physicochemical and Structural Properties
A foundational understanding of a molecule begins with its intrinsic properties. This compound is a yellow solid at room temperature, and its key identifiers and computed properties are summarized below.[2] This data provides the essential baseline for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 929617-35-6 | ChemicalBook, PubChem[2][3] |
| Molecular Formula | C₆H₄BrN₃ | ChemicalBook, PubChem[2][3] |
| Molecular Weight | 198.02 g/mol | ChemicalBook, PubChem[2][3] |
| Appearance | Yellow solid | ChemicalBook[2] |
| InChI | InChI=1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) | PubChem[3] |
| InChIKey | AVTKMQORQDZRPF-UHFFFAOYSA-N | PubChem[3] |
| SMILES | C1=C2C=NNC2=CN=C1Br | PubChem[3] |
Spectroscopic Signature: Characterization of this compound is routinely achieved through standard spectroscopic methods.
-
¹H NMR (300 MHz, CDCl₃): δ 7.86-7.90 (m, 1H), 8.09-8.14 (m, 1H), 8.83-8.88 (m, 1H).[2]
-
Mass Spectrometry (ESI/APCI Dual): m/z: 198 [M+H]⁺.[2]
The proton NMR spectrum displays three distinct signals in the aromatic region, consistent with the three protons on the heterocyclic core. The mass spectrum confirms the molecular weight of the compound with the characteristic protonated molecular ion peak.
Synthesis and Purification Protocol
The reliable synthesis of the this compound core is critical for its utility. The most common and effective route involves a diazotization and subsequent intramolecular cyclization of a substituted aminopyridine precursor.[1][2]
Synthetic Rationale and Mechanism
The chosen precursor, 2-bromo-4-methyl-5-aminopyridine, provides the necessary atoms and substitution pattern. The synthesis proceeds via a classical Huisgen-type indazole synthesis. The key transformation is the reaction of the primary amine with sodium nitrite in an acidic medium (acetic acid). This generates an in situ diazonium salt. The diazonium species is highly electrophilic and is intramolecularly attacked by the adjacent pyridine ring, leading to the formation of the fused pyrazole ring system and expulsion of nitrogen gas. Acetic acid serves as both the solvent and the acidic catalyst required for the formation of the nitrous acid (from NaNO₂) needed for diazotization.
Detailed Experimental Protocol
This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[2]
Step 1: Reaction Setup
-
To a solution of 2-bromo-4-methyl-5-aminopyridine (4.00 g, 21.4 mmol) in acetic acid (300 ml), add sodium nitrite (1.48 g, 21.4 mmol).
-
Causality Note: The stoichiometry is 1:1 as one equivalent of nitrite is required to convert one equivalent of the primary amine to the diazonium salt.
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature overnight.
-
Causality Note: The reaction is typically slow and proceeding overnight at room temperature ensures complete conversion without promoting side reactions that can occur at elevated temperatures.
Step 3: Work-up and Extraction
-
Concentrate the mixture under vacuum to remove the bulk of the acetic acid.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Causality Note: The sodium bicarbonate wash is crucial to neutralize the remaining acetic acid. The subsequent brine wash helps to remove any residual water from the organic layer, improving drying efficiency.
Step 4: Drying and Concentration
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
Step 5: Purification
-
Purify the residue by silica gel column chromatography using a gradient of 0-50% ethyl acetate in hexanes as the eluent.
-
This affords this compound as a yellow solid (typical yield: ~2.48 g, 59%).[2]
-
Causality Note: Silica gel chromatography is essential to remove any unreacted starting material and polar impurities generated during the reaction, yielding the product with high purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Strategic Functionalization
The true power of this compound in drug discovery lies in its capacity for selective, vectorial functionalization.[1][4] The scaffold offers multiple distinct reaction sites that can be addressed with high chemo- and regioselectivity, allowing for the systematic exploration of chemical space around the core. This is a cornerstone of modern hit-to-lead optimization.[1][4]
Key Reactive Sites:
-
C-5 (Bromo Position): An electrophilic carbon activated for transition metal-catalyzed cross-coupling reactions.
-
N-1 and N-2 (Pyrazole Nitrogens): Nucleophilic sites for protection and alkylation.
-
C-3 and C-7 (Pyridine/Pyrazole Carbons): Can be functionalized through metalation or borylation strategies.
Vectorial Elaboration Strategies:
-
C-5 Amination: The bromine atom is readily displaced via palladium-catalyzed Buchwald–Hartwig amination, allowing for the introduction of a diverse range of amine-containing fragments.[1] This is a critical transformation for modulating solubility and introducing key hydrogen bond donors/acceptors.
-
N-1/N-2 Alkylation: Selective functionalization of the pyrazole nitrogens can be achieved through careful selection of protecting groups and reaction conditions.[1] This vector is often used to block metabolic sites or to introduce substituents that probe specific pockets in a target protein.
-
C-3 Coupling: Tandem borylation followed by a Suzuki–Miyaura cross-coupling reaction enables the installation of aryl or heteroaryl groups at the C-3 position.[1] This is a powerful method for extending the molecule's structure and exploring hydrophobic interactions.
-
C-7 Metalation: Selective metalation at the C-7 position, for instance using TMPMgCl·LiCl, generates a nucleophilic carbon that can react with various electrophiles or undergo transmetalation for subsequent Negishi cross-coupling.[1]
Caption: Key reaction vectors for the functionalization of the pyrazolo[3,4-c]pyridine core.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for user safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
GHS Hazard Summary: [3]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][5]
-
Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin (reported by 50% of notifiers).[3]
-
Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[3]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5] |
| H315/H319: Causes skin/eye irritation | P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| General Handling | Use only with adequate ventilation in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Minimize dust generation.[5] |
Storage and Disposal:
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. aksci.com [aksci.com]
- 6. echemi.com [echemi.com]
Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine from 2-bromo-4-methyl-5-aminopyridine
An In-depth Technical Guide to the Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyrazolo[3,4-c]pyridine core represents a "privileged scaffold." Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, including protein kinases, which are pivotal in oncology and inflammatory disease research.[1][2] The strategic introduction of a bromine atom at the 5-position provides a versatile chemical handle for further molecular elaboration through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery programs.[2]
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, starting from the commercially available precursor, 2-bromo-4-methyl-5-aminopyridine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Rationale: A One-Pot Diazotization and Intramolecular Cyclization Cascade
The transformation of 2-bromo-4-methyl-5-aminopyridine into the target pyrazolopyridine is an elegant example of a reaction cascade involving in situ diazotization followed by a spontaneous intramolecular cyclization. This approach is efficient, obviating the need to isolate the often-unstable diazonium salt intermediate.
Pillar 1: In Situ Formation of the Diazonium Salt
The synthesis commences with the diazotization of the primary amino group at the C5 position of the pyridine ring.[3] This is achieved by treating the starting amine with sodium nitrite (NaNO₂) in an acidic medium, typically glacial acetic acid. The acetic acid serves a dual role: it is the solvent for the reaction and the proton source required to generate the active diazotizing agent, nitrous acid (HONO), in situ.
The mechanism proceeds as follows:
-
Protonation of Nitrite: Acetic acid protonates sodium nitrite to form nitrous acid (HONO).
-
Formation of the Nitrosonium Ion: A second protonation of nitrous acid leads to the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The lone pair of the primary amino group on 2-bromo-4-methyl-5-aminopyridine attacks the nitrosonium ion.
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps occur, ultimately leading to the formation of a diazonium ion (-N₂⁺) after the elimination of a water molecule.
The choice of acetic acid is deliberate. Its moderate acidity is sufficient to facilitate the reaction while being mild enough to prevent unwanted side reactions or premature decomposition of the sensitive diazonium intermediate, which can occur in the presence of strong mineral acids.[4]
Pillar 2: Intramolecular Electrophilic Cyclization
The key to forming the bicyclic pyrazole ring lies in the unique reactivity of the transient diazonium salt. The methyl group at the C4 position, adjacent to the newly formed diazonium group, possesses protons that are rendered sufficiently acidic by the electron-withdrawing nature of the pyridine ring and the neighboring bromo-substituent.
The cyclization cascade is believed to proceed via the following steps:
-
Tautomerization/Deprotonation: The C4-methyl group undergoes deprotonation to form an exocyclic methylene intermediate, a potent nucleophile.
-
Intramolecular Attack: This nucleophilic carbon attacks the terminal nitrogen of the diazonium group. This step is intramolecular, making it kinetically favorable.
-
Aromatization: The resulting intermediate rapidly undergoes aromatization through the loss of a proton to yield the stable, fused 1H-pyrazolo[3,4-c]pyridine aromatic system.
This elegant cascade reaction efficiently constructs the desired heterocyclic core in a single synthetic operation.
Visualizing the Synthesis
Caption: High-level overview of the synthetic transformation.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step, from reagent addition to the final purification, is designed to systematically remove impurities and verify the reaction's success, ensuring a high-purity final product.
Materials and Reagents
| Compound Name | Formula | Mol. Weight ( g/mol ) | CAS No. |
| 2-Bromo-4-methyl-5-aminopyridine | C₆H₇BrN₂ | 187.04 | 98198-48-2 |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 64-19-7 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | 7487-88-9 |
| Product: this compound | C₆H₄BrN₃ | 198.02 | 1195646-65-3 |
Equipment
-
Round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Fume hood
Step-by-Step Procedure
Caption: Detailed experimental workflow from setup to product isolation.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4-methyl-5-aminopyridine (4.00 g, 21.4 mmol) in glacial acetic acid (300 mL). Stir the mixture at room temperature until all the solid has dissolved.[4]
-
Expert Insight: Using a large volume of acetic acid ensures complete dissolution of the starting material and helps to dissipate any heat generated during the addition of sodium nitrite.
-
-
Reagent Addition: To the stirred solution, add sodium nitrite (1.48 g, 21.4 mmol) portion-wise over 10-15 minutes. A color change and slight gas evolution may be observed.
-
Trustworthiness Check: Controlled, slow addition of sodium nitrite is crucial. A rapid addition can lead to an uncontrolled exotherm and excessive release of nitrogen oxides (NOx), potentially causing side reactions and reducing the yield.
-
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature overnight (16-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Work-up and Extraction: a. After completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.[4] b. Dilute the resulting residue with ethyl acetate (200 mL) and transfer it to a separatory funnel. c. Carefully wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acetic acid. Caution: CO₂ evolution will occur; vent the funnel frequently. d. Wash the organic layer with brine (100 mL) to remove residual water and water-soluble impurities.[4] e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a residue.[4]
-
Purification: a. Purify the crude residue by silica gel column chromatography. b. Elute the column using a gradient of 0% to 50% ethyl acetate in hexanes. c. Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure.
-
Final Product: The process affords this compound as a yellow solid (Expected yield: ~2.48 g, 59%).[4]
Expected Characterization Data
-
¹H NMR (300 MHz, CDCl₃): δ 7.86-7.90 (m, 1H), 8.09-8.14 (m, 1H), 8.83-8.88 (m, 1H).[4]
-
Mass Spectrometry (ESI/APCI Dual m/z): 198 [M + H]⁺.[4]
Safety and Handling
-
General: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Sodium Nitrite: A strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with care.
-
Diazonium Intermediates: While not isolated in this procedure, diazonium salts in their solid, dry state can be shock-sensitive and explosive. The in situ nature of this protocol significantly mitigates this risk.
Conclusion
The described synthesis provides a reliable and scalable route to this compound, a key building block for pharmaceutical research and development. By understanding the underlying chemical principles—from the in situ generation of the nitrosonium ion to the intramolecular cyclization cascade—researchers can confidently execute this protocol. The integrated work-up and purification steps ensure the isolation of a high-purity product, ready for subsequent functionalization in the quest for novel therapeutic agents.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
5-Bromo-1H-pyrazolo[3,4-c]pyridine molecular weight and formula
An In-depth Technical Guide to 5-Bromo-1H-pyrazolo[3,4-c]pyridine: A Core Scaffold for Modern Drug Discovery
Executive Summary
This compound is a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its structural resemblance to endogenous purines allows it to serve as a versatile scaffold in fragment-based drug discovery (FBDD), particularly for developing inhibitors of purine-binding proteins such as kinases.[1] The strategic placement of a bromine atom provides a reactive handle for extensive chemical modification, enabling the systematic elaboration of fragments into high-affinity lead compounds. This guide provides a comprehensive overview of this molecule, including its core physicochemical properties, a detailed synthesis protocol, its potential for multi-vector functionalization, and critical safety information for laboratory professionals.
Core Compound Profile: this compound
The fundamental identity of a chemical scaffold is defined by its structure and physicochemical properties. These parameters are critical for experimental design, from reaction setup to analytical characterization.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄BrN₃ | [2][3] |
| Molecular Weight | 198.02 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 929617-35-6 | [2][3] |
| Appearance | Yellow to pale yellow solid/powder | [2][4] |
| Canonical SMILES | C1=C2C=NNC2=CN=C1Br | [3] |
| InChIKey | AVTKMQORQDZRPF-UHFFFAOYSA-N |[3] |
The Pyrazolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolo[3,4-c]pyridine core has garnered significant attention as a "privileged scaffold" in medicinal chemistry. Its structure is analogous to purine, a fundamental component of DNA, RNA, and numerous cofactors (e.g., ATP). This mimicry allows molecules built upon this scaffold to effectively interact with the purine-binding pockets of a wide variety of enzymes and receptors.[1]
This inherent biological relevance makes the scaffold an ideal starting point for FBDD campaigns targeting enzymes like kinases, which are implicated in cancer, inflammation, and viral diseases.[1] The goal of FBDD is to identify small, low-complexity fragments that bind weakly to a biological target and then chemically elaborate them into more potent and selective drug candidates. The this compound is perfectly suited for this strategy, offering a rigid, biologically relevant core with a reactive bromine atom that serves as a key anchor point for chemical diversification.
Synthesis of this compound
An accessible and reliable synthesis is paramount for the utility of any chemical building block. The most common approach to synthesizing the pyrazolo[3,4-c]pyridine core involves the diazotization of a substituted aminopyridine, followed by an intramolecular cyclization. This classical strategy remains efficient for producing the desired scaffold.
Synthetic Workflow
The workflow begins with a commercially available aminopyridine derivative, which undergoes a diazotization reaction to form a reactive diazonium salt intermediate. This intermediate then spontaneously cyclizes to yield the fused bicyclic pyrazolopyridine system.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
A Comprehensive Spectroscopic Analysis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine: A Technical Guide for Researchers
Executive Summary: 5-Bromo-1H-pyrazolo[3,4-c]pyridine is a pivotal heterocyclic scaffold in medicinal chemistry and fragment-based drug discovery, largely due to its structural analogy to naturally occurring purines.[1] Accurate and unambiguous structural confirmation is paramount for its application in drug development. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for this compound. By synthesizing available experimental data with established spectroscopic principles, this document serves as a foundational reference for researchers, offering not just raw data but also a detailed interpretation and validated protocols to ensure scientific integrity.
The this compound Scaffold: Structure and Significance
Molecular Structure and Context
This compound (CAS No: 929617-35-6, Molecular Formula: C₆H₄BrN₃) is a bicyclic heteroaromatic compound.[2][3] Its utility in drug discovery is significant, where it often serves as a core fragment that can be elaborated to target various protein binding sites, particularly those that interact with purine-based cofactors or signaling molecules.[1][4] The bromine atom at the 5-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of chemical space around the core.[4]
Given its role as a critical building block, rigorous spectroscopic characterization is not merely a procedural step but a mandatory quality control checkpoint to validate its identity and purity before its inclusion in synthetic campaigns.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules in solution. For a heteroaromatic system like this compound, ¹H and ¹³C NMR provide definitive information about the electronic environment and connectivity of each atom.
¹H NMR Analysis
The proton NMR spectrum reveals three distinct signals in the aromatic region, consistent with the three protons on the heterocyclic core.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |
|---|---|---|---|
| 8.83 - 8.88 | multiplet | 1H | H-7 |
| 8.09 - 8.14 | multiplet | 1H | H-3 |
| 7.86 - 7.90 | multiplet | 1H | H-4 |
Data acquired in CDCl₃ at 300 MHz.[2]
Interpretation and Field Insights:
-
Deshielding Effects: All protons resonate at a low field (downfield), which is characteristic of aromatic protons. The electronegative nitrogen atoms within the rings withdraw electron density, deshielding the adjacent protons and shifting them to higher ppm values.
-
Positional Assignment: The proton at the C-7 position is expected to be the most downfield, being adjacent to a pyridine nitrogen. The protons at C-3 and C-4 are also in distinct electronic environments.
-
Multiplicity: The observation of multiplets for all signals, rather than clean doublets or singlets, indicates complex, long-range spin-spin coupling between the protons, which is common in such fused ring systems. This complexity underscores the need for higher-field NMR or 2D correlation experiments (like COSY and HMBC) for definitive assignment in novel derivatives.
¹³C NMR Analysis
As of this guide's compilation, specific experimental ¹³C NMR data for this compound is not prominently available in the surveyed literature. However, based on the structure, six distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Characteristics
| Carbon Atom | Expected Chemical Shift Range (ppm) | Rationale |
|---|---|---|
| C-3, C-7 | 135 - 150 | Aromatic carbons adjacent to nitrogen atoms are significantly deshielded. |
| C-3a, C-7a | 120 - 145 | Bridgehead carbons with varied electronic influences. |
| C-4 | 115 - 130 | Aromatic carbon influenced by adjacent C-H and the fused pyrazole ring. |
| C-5 | 100 - 115 | Carbon directly attached to bromine (ipso-carbon); exhibits a strong shielding effect from bromine, but this is counteracted by the ring system. |
Expert Causality: The precise chemical shifts are influenced by a combination of inductive effects from the heteroatoms and the anisotropic effects of the aromatic rings. The C-5 carbon, directly bonded to bromine, is particularly noteworthy. While halogens are deactivating, their influence on ¹³C shifts can be complex. The definitive acquisition of a ¹³C spectrum, including a DEPT-135 experiment to distinguish CH from quaternary carbons, is a critical step for complete characterization.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the dried compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Data Acquisition: Acquire spectra on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse and a longer relaxation delay (2-5 seconds) are used, with proton decoupling.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Caption: A generalized workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, offering powerful confirmation of its elemental composition. For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic patterns of the halogens.
ESI-MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically yielding the protonated molecular ion [M+H]⁺.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion Species | Calculated m/z | Observed m/z | Interpretation |
|---|---|---|---|
| [M+H]⁺ (with ⁷⁹Br) | 197.9667 | 198 | Protonated molecule (⁷⁹Br isotope) |
| [M+H]⁺ (with ⁸¹Br) | 199.9646 | ~200 (Expected) | Protonated molecule (⁸¹Br isotope) |
Observed m/z reported as [M+H]⁺ at 198.[2] The monoisotopic mass of the neutral molecule is 196.95886 Da.[3]
Interpretation and Trustworthiness: The most crucial self-validating feature in the mass spectrum of this compound is the bromine isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum must show a pair of peaks for any bromine-containing fragment, separated by 2 m/z units and with nearly equal intensity. The observation of the [M+H]⁺ peak at m/z 198 alongside an equally intense peak at m/z 200 would provide unequivocal evidence for the presence of a single bromine atom in the molecule. The reported value of m/z 198 confirms the mass corresponding to the ⁷⁹Br isotope.[2]
Caption: Diagram of the expected 1:1 isotopic pattern for the [M+H]⁺ ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Operate the mass spectrometer in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the [M+H]⁺ ion.
-
Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-300 amu).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint." While less definitive for overall structure than NMR, it is excellent for confirming the presence or absence of key functional groups.
Predicted IR Spectrum
Table 4: Predicted IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2800 - 3200 (broad) | N-H Stretch | Pyrazole N-H |
| 1620 - 1550 | C=N Stretch | Pyridine/Pyrazole Rings |
| 1500 - 1400 | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| 600 - 500 | C-Br Stretch | Aryl Bromide |
Expert Causality:
-
N-H Stretch: The N-H stretch of the pyrazole ring is a key diagnostic peak. Its position and shape can be influenced by hydrogen bonding, often appearing as a broad band.
-
Aromatic Region: The region between 1620-1400 cm⁻¹ will contain a series of sharp bands corresponding to the stretching vibrations of the C=C and C=N bonds within the fused aromatic system.
-
C-Br Stretch: The carbon-bromine stretch appears at a low frequency and confirms the presence of the halogen.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small, solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Integrated Spectroscopic Validation Workflow
The true power of spectroscopic characterization lies in the integration of multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system that confirms the synthesis of the correct target molecule with a high degree of confidence.
Caption: Workflow showing synthesis, purification, and integrated spectroscopic QC.
Conclusion
The spectroscopic characterization of this compound is defined by a distinct set of features. The ¹H NMR spectrum shows three downfield multiplets, the mass spectrum is hallmarked by the characteristic 1:1 isotopic doublet for the [M+H]⁺ ion at m/z 198 and 200, and the IR spectrum is expected to confirm key N-H and aromatic ring vibrations. This guide provides the foundational data and interpretive logic necessary for researchers to confidently verify the structure and purity of this important heterocyclic building block, ensuring the integrity of subsequent research and development efforts.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 5-Bromo-1H-pyrazolo[3,4-c]pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key scaffold for various therapeutic agents. A thorough understanding of its solubility in organic solvents is paramount for its synthesis, purification, formulation, and screening in biological assays. This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a theoretical framework for its solubility, and a predictive assessment of its behavior in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for determining its thermodynamic solubility is presented, alongside a discussion of factors that can influence solubility outcomes. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.
Introduction: The Critical Role of Solubility
The journey of a potential drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of success. For a compound like this compound, which belongs to the promising class of pyrazolopyridines, understanding its solubility is not merely an academic exercise; it is a practical necessity.[1] Poor solubility can impede synthetic workups, lead to inaccurate results in biological assays, and create significant hurdles in formulation development, ultimately affecting bioavailability.[2]
This guide, therefore, moves beyond a simple listing of data. It aims to provide a deeper, mechanistic understanding of why this compound exhibits certain solubility characteristics and how to experimentally determine these properties in a reliable and reproducible manner.
Physicochemical Properties of this compound
To predict the solubility of a compound, one must first understand its molecular identity. This compound is a bicyclic heteroaromatic compound with the molecular formula C₆H₄BrN₃ and a molecular weight of approximately 198.02 g/mol .[3]
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | PubChem[3] |
| Molecular Weight | 198.02 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 929617-35-6 | PubChem[3] |
The structure of this compound reveals several key features that govern its interactions with solvents:
-
Aromatic System: The fused pyrazole and pyridine rings create a planar, aromatic system capable of engaging in π-π stacking interactions.
-
Hydrogen Bond Donors and Acceptors: The pyrazole ring contains a secondary amine (-NH-) group, which is a potent hydrogen bond donor. The nitrogen atoms within the pyridine and pyrazole rings act as hydrogen bond acceptors.
-
Polarity: The presence of three nitrogen atoms and a bromine atom introduces significant polarity to the molecule. The electronegative nitrogen and bromine atoms create a dipole moment, making the molecule polar.
These features are visually summarized in the diagram below.
Caption: Key structural features influencing solubility.
Theoretical Principles of Solubility in Organic Solvents
The adage "like dissolves like" is a fundamental principle in chemistry that provides a strong predictive framework for solubility.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The dissolution process can be understood as an energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
For this compound, its polar nature and hydrogen bonding capabilities suggest that it will be more soluble in polar solvents that can engage in similar interactions.
Solvent Classes and Their Predicted Interaction:
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents contain -OH groups and can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the molecule by forming hydrogen bonds with the nitrogen atoms and the -NH group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are polar but lack -OH groups, so they primarily act as hydrogen bond acceptors. They can interact strongly with the -NH group of the pyrazole ring. Solvents like DMSO are particularly effective at dissolving a wide range of compounds.
-
Non-polar Solvents (e.g., toluene, hexane): These solvents lack polarity and hydrogen bonding capabilities. They are not expected to be good solvents for this polar molecule, as the energy required to break the strong intermolecular forces (hydrogen bonds and dipole-dipole interactions) between the solute molecules would not be compensated by the weak van der Waals forces formed with the solvent.
Predicted Solubility Profile
| Solvent | Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, effectively solvates the -NH group. Its high polarity accommodates the polar nature of the solute. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a strong hydrogen bond acceptor with high polarity. |
| Methanol | Polar Protic | Medium to High | Can act as both a hydrogen bond donor and acceptor, leading to good solvation. Its smaller size compared to ethanol may facilitate better interaction. |
| Ethanol | Polar Protic | Medium | Similar to methanol, but its slightly lower polarity and larger size may result in slightly lower solubility. |
| Acetonitrile | Polar Aprotic | Low to Medium | Polar, but a weaker hydrogen bond acceptor compared to DMSO and DMF. |
| Acetone | Polar Aprotic | Low to Medium | Moderate polarity and hydrogen bond accepting capability. |
| Tetrahydrofuran (THF) | Moderately Polar | Low | Lower polarity and weaker hydrogen bonding interactions compared to the solvents listed above. |
| Ethyl Acetate | Moderately Polar | Low | Can act as a hydrogen bond acceptor, but its overall polarity is lower. Purification of the compound has been reported using a hexane/ethyl acetate mixture, suggesting some solubility.[5] |
| Dichloromethane (DCM) | Non-polar (dipolar) | Low | While it has a dipole moment, it cannot engage in hydrogen bonding, limiting its ability to dissolve the compound. |
| Chloroform | Non-polar (dipolar) | Low | Similar to DCM. |
| Toluene | Non-polar | Insoluble | Lacks the polarity and hydrogen bonding capacity to overcome the strong solute-solute interactions. |
| Hexane | Non-polar | Insoluble | Aliphatic hydrocarbon with very low polarity; a poor solvent for this compound. |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain accurate and reliable quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[6]
Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature to achieve a saturated solution at equilibrium.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMSO) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution to create a series of standards with known concentrations.
-
Causality: A standard curve is essential for accurately quantifying the concentration of the unknown saturated solution.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point could be 5-10 mg of the compound.
-
Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Causality: Using an excess of the solid ensures that the resulting solution is saturated and in equilibrium with the solid phase.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitate for an extended period (typically 24 to 48 hours).
-
Causality: This long incubation period with continuous agitation is necessary to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[6]
-
-
Sample Clarification:
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Causality: Centrifugation is a crucial step to separate the bulk of the undissolved solid from the saturated supernatant, preventing contamination of the sample for analysis.
-
-
Filtration and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.
-
Accurately dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the linear range of the standard curve.
-
Causality: Filtration ensures that only the dissolved compound is analyzed. Dilution is necessary for accurate quantification by HPLC or UV-Vis.
-
-
Quantification:
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This value is the thermodynamic solubility.
-
Factors Influencing Solubility
Several factors can affect the measured solubility of a compound, and it is crucial to control these during experimentation:
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[7][8] Therefore, maintaining a constant and recorded temperature during the experiment is critical for reproducibility.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. It is important to characterize the solid form being used.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. Using highly pure materials is essential for obtaining accurate data.
-
pH (for aqueous solutions): While this guide focuses on organic solvents, if the compound were to be dissolved in a buffered aqueous solution, its solubility would be highly dependent on the pH due to the basic nature of the pyridine nitrogen.
Conclusion
While quantitative solubility data for this compound is not extensively documented, a thorough analysis of its molecular structure and the fundamental principles of solubility allows for a robust predictive assessment of its behavior in various organic solvents. It is anticipated to exhibit high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like methanol and ethanol, and poor to negligible solubility in non-polar solvents. For researchers requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology. A comprehensive understanding of the principles and experimental procedures outlined herein will empower scientists to handle and utilize this compound effectively in their research and development endeavors.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. 1H-Pyrazolo[3,4-b]pyridine, 5-bromo-1-(difluoromethyl)- | C7H4BrF2N3 | CID 177796039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
The Pyrazolo[3,4-c]pyridine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-c]pyridine core is a fascinating heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. Structurally resembling a purine, it is adept at interacting with a multitude of biological targets, particularly the ATP-binding sites of protein kinases. This guide provides a comprehensive technical overview of the pyrazolo[3,4-c]pyridine scaffold, beginning with its synthesis and vectorial functionalization, which are critical for generating chemical diversity. We delve into its primary biological activities, with a strong focus on kinase inhibition and anticancer properties, elucidating the underlying mechanisms of action. Furthermore, we explore emerging therapeutic areas and synthesize key structure-activity relationships to guide future drug design efforts. This document is intended as a practical resource, complete with detailed experimental protocols and illustrative diagrams to empower researchers in their pursuit of novel therapeutics based on this promising scaffold.
Introduction: The Rise of a Purine Isostere
In the landscape of fragment-based drug discovery (FBDD), heterocyclic compounds are foundational starting points.[1] Their rigid structures and capacity for diverse intermolecular interactions make them ideal for probing the binding pockets of proteins. The pyrazolo[3,4-c]pyridine scaffold has emerged as a particularly valuable core due to its structural similarity to purine.[1] This resemblance allows it to act as an ATP isostere, making it a prime candidate for inhibiting ATP-dependent enzymes, most notably protein kinases, which are central players in numerous disease pathologies.
The therapeutic potential of pyrazolopyridine derivatives is broad, with demonstrated activities as anticancer, antiviral, anti-inflammatory, and analgesic agents.[2][3][4] The value of any novel heterocyclic fragment, however, is contingent upon the ability to elaborate its structure along multiple vectors to optimize binding and pharmacokinetic properties.[1][5] This guide will explore the synthetic versatility of the pyrazolo[3,4-c]pyridine core and connect it directly to its potent biological activities.
Synthetic Strategies: Building and Diversifying the Core
The foundation of any successful drug discovery campaign is a robust and flexible synthetic strategy. The ability to selectively functionalize the pyrazolo[3,4-c]pyridine core at various positions is paramount for systematic structure-activity relationship (SAR) studies.
Core Synthesis: The Huisgen Approach and Modern Refinements
A reliable method for accessing the core involves an adaptation of the classical Huisgen indazole synthesis.[1] This approach typically starts from readily available substituted pyridines. A modern, optimized procedure allows for the scalable synthesis of key 5-halo-1H-pyrazolo[3,4-c]pyridine intermediates, which are versatile precursors for further diversification.[1][6]
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 5-Bromo-1H-pyrazolo[3,4-c]pyridine: A Versatile Fragment for Drug Discovery
This in-depth technical guide provides a comprehensive overview of 5-Bromo-1H-pyrazolo[3,4-c]pyridine as a valuable starting point for fragment-based drug discovery (FBDD). This document is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging this privileged scaffold for the design and synthesis of novel therapeutics.
Introduction: The Promise of the Pyrazolo[3,4-c]pyridine Core
The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its structural resemblance to the endogenous purine nucleus. This bioisosterism allows pyrazolopyridine derivatives to effectively interact with a wide range of biological targets, particularly the ATP-binding sites of kinases. Among the various isomeric forms, the 1H-pyrazolo[3,4-c]pyridine core offers a unique arrangement of nitrogen atoms and hydrogen bond donors and acceptors, making it an attractive starting point for the development of selective inhibitors.
This compound, in particular, serves as an excellent fragment for FBDD. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the exploration of chemical space and the rapid optimization of fragment hits. Its low molecular weight and simple structure are ideal for initial screening campaigns, with the potential for elaboration into more potent and selective lead compounds.
Physicochemical Properties and Synthesis
A foundational understanding of the physicochemical properties and synthetic accessibility of this compound is paramount for its effective utilization in drug discovery programs.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | PubChem[1] |
| Molecular Weight | 198.02 g/mol | PubChem[1] |
| CAS Number | 929617-35-6 | PubChem[1] |
| Appearance | Pale yellow powder | - |
| SMILES | C1=C2C=NNC2=CN=C1Br | PubChem[1] |
| InChI | InChI=1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) | PubChem[1] |
Synthetic Routes
The synthesis of this compound is accessible through established synthetic methodologies. A common and reliable route starts from 2-bromo-4-methyl-5-aminopyridine.
Protocol 1: Synthesis of this compound
Materials:
-
2-bromo-4-methyl-5-aminopyridine
-
Acetic acid
-
Sodium nitrite
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-bromo-4-methyl-5-aminopyridine (1 equivalent) in acetic acid.
-
Add sodium nitrite (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction for completion using an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under vacuum.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0-50%).
-
The final product, this compound, is typically obtained as a yellow solid.
A Versatile Scaffold for Fragment Elaboration
The strategic placement of the bromine atom at the 5-position makes this fragment an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for installing aryl or heteroaryl groups at the 5-position. These modifications can be used to probe for interactions with hydrophobic pockets or to introduce additional hydrogen bonding moieties.
Protocol 2: Representative Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous 1,4-dioxane
-
Water
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Stir the reaction mixture at an elevated temperature (e.g., 85-95 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 5-position, providing a means to introduce key hydrogen bond donors and acceptors and to modulate the physicochemical properties of the molecule.
Protocol 3: Representative Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous, degassed toluene
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and the ligand.
-
Add this compound (1 equivalent), the base, and the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3][4]
Biological Activity and Therapeutic Potential
While direct biological data for this compound is limited in the public domain, the broader class of pyrazolopyridines has been extensively explored as inhibitors of a variety of therapeutic targets. The insights gained from these related scaffolds provide a strong rationale for the exploration of the this compound core.
Kinase Inhibition
The pyrazolopyridine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors. Derivatives of the isomeric pyrazolo[3,4-b]pyridine have shown potent inhibitory activity against a range of kinases, including:
-
TBK1 (TANK-binding kinase 1): A key regulator of innate immunity, making it a target for autoimmune diseases and cancer.[5]
-
CDKs (Cyclin-dependent kinases): Central regulators of the cell cycle, making them attractive targets for cancer therapy.[6]
-
GSK-3 (Glycogen synthase kinase-3): Implicated in a variety of diseases, including neurodegenerative disorders and diabetes.[7]
-
BRK/PTK6 (Breast tumor kinase): An oncogenic driver in several cancers, particularly breast cancer.[8]
The this compound core, with its unique arrangement of hydrogen bond donors and acceptors, offers the potential for developing novel and selective kinase inhibitors.
Other Therapeutic Areas
Beyond kinase inhibition, pyrazolopyridine derivatives have shown promise in other therapeutic areas:
-
Phosphodiesterase (PDE) Inhibition: Derivatives of pyrazolo[3,4-c]pyridine have been investigated as potent inhibitors of PDE4, a target for inflammatory diseases such as asthma and COPD.[9][10]
-
Protein-Protein Interaction (PPI) Inhibition: The pyrazolo[4,3-c]pyridine scaffold has been utilized to develop inhibitors of the PEX14-PEX5 protein-protein interaction, a potential target for trypanosomal infections.[11]
-
Anticancer Activity: Various pyrazolopyridine derivatives have demonstrated broad antiproliferative activity against a range of cancer cell lines.[12][13]
Experimental Workflow for a Fragment-Based Drug Discovery Campaign
The following workflow outlines a typical strategy for utilizing this compound in an FBDD campaign.
Caption: A typical workflow for a fragment-based drug discovery campaign starting with this compound.
Conclusion and Future Directions
This compound represents a promising and versatile fragment for the initiation of drug discovery programs. Its synthetic tractability, coupled with the proven biological relevance of the pyrazolopyridine scaffold, makes it an attractive starting point for the development of novel therapeutics against a range of diseases. While the direct biological activity of this specific fragment is not yet extensively documented in the public literature, the wealth of data on its isomers provides a strong impetus for its exploration. Future work should focus on the systematic biological evaluation of this compound and its derivatives against a diverse panel of biological targets to unlock its full therapeutic potential.
References
- 1. This compound | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Structural analogs of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
An In-Depth Technical Guide to the Synthesis and Application of 5-Bromo-1H-pyrazolo[3,4-c]pyridine Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows it to interact with a wide array of biological targets.[1] The strategic placement of a bromine atom at the 5-position transforms this core into a versatile platform for the development of diverse chemical libraries. This guide provides an in-depth exploration of this compound as a key starting material. We will detail the synthesis of this core scaffold, present validated protocols for its derivatization into key structural analog classes via modern cross-coupling reactions, and discuss structure-activity relationship (SAR) insights relevant to drug discovery programs.
The Pyrazolo[3,4-c]pyridine Core: A Scaffold of Therapeutic Importance
Heterocyclic compounds form the cornerstone of fragment-based drug discovery (FBDD) and lead optimization, owing to their ability to present functional groups in defined three-dimensional space, thereby facilitating precise interactions with protein targets.[1][2] The pyrazolo[3,4-c]pyridine core, an isomer of the more extensively studied pyrazolo[3,4-b]pyridine, has garnered significant attention as a purine bioisostere.[1] This similarity allows it to bind to the active sites of numerous enzymes, such as kinases, that have evolved to recognize purine-based ligands like adenosine triphosphate (ATP).[3] Consequently, derivatives of this scaffold are being investigated as potent inhibitors for a range of therapeutic targets.
The true value of this compound lies in the bromine atom at the C5-position. In synthetic organic chemistry, an aryl bromide is not merely a substituent; it is a versatile functional handle, a linchpin for diversification. It serves as an ideal electrophilic partner in a multitude of palladium-catalyzed cross-coupling reactions, enabling the systematic and predictable introduction of a wide range of molecular fragments. This strategic feature allows medicinal chemists to rapidly generate libraries of analogs to probe the chemical space around a biological target and optimize for potency, selectivity, and pharmacokinetic properties.
Synthesis of the Core Intermediate: this compound
A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. The this compound scaffold can be efficiently prepared from commercially available precursors. The following protocol is adapted from established literature procedures.[1][4]
Experimental Protocol 2.1: Synthesis of this compound
-
Reactants:
-
2-Bromo-4-methyl-5-aminopyridine (1.0 eq.)
-
Sodium Nitrite (NaNO₂) (1.0 eq.)
-
Acetic Acid (solvent)
-
-
Procedure:
-
Dissolve 2-bromo-4-methyl-5-aminopyridine (e.g., 4.00 g, 21.4 mmol) in glacial acetic acid (e.g., 300 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add sodium nitrite (e.g., 1.48 g, 21.4 mmol) portion-wise at room temperature. Scientist's Note: This step initiates a diazotization of the primary amine, which is followed by an intramolecular cyclization to form the pyrazole ring. Acetic acid serves as both the solvent and the acidic catalyst for the reaction.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the mixture under reduced pressure to remove the acetic acid.
-
Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize residual acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., eluting with a gradient of 0-50% ethyl acetate in hexanes) to afford this compound as a solid.[4]
-
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS). A typical yield for this procedure is around 59%.[4]
Strategic Diversification via Palladium-Catalyzed Cross-Coupling
The C5-bromo substituent is the key to unlocking a universe of structural analogs. Palladium-catalyzed cross-coupling reactions provide a powerful and modular approach to introduce C-N, C-C, and other bonds with high efficiency and functional group tolerance.
Caption: Synthetic diversification strategy for this compound.
C-N Bond Formation: Buchwald-Hartwig Amination
The introduction of primary or secondary amines at the C5-position is a critical strategy for enhancing aqueous solubility and introducing new hydrogen bond donors or acceptors for target engagement. The Buchwald-Hartwig amination is the gold-standard for this transformation.[1]
-
Reactants:
-
This compound (or N-protected version) (1.0 eq.)
-
Amine (e.g., morpholine, piperazine derivative) (1.1 - 1.5 eq.)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-5 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 eq.)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the 5-bromo starting material, the palladium pre-catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times. Scientist's Note: The exclusion of oxygen is critical as it can deactivate the Pd(0) active catalyst. The choice of ligand and base is crucial and often requires screening. Bulky biarylphosphine ligands (like XPhos) are generally effective for challenging heterocyclic substrates.[5]
-
Add the anhydrous solvent, followed by the amine coupling partner.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product via column chromatography or recrystallization.
-
-
Self-Validation: Confirm product structure and purity via NMR and LC-MS. The disappearance of the starting material and the appearance of a new product with the expected mass is a primary indicator of success.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most versatile method for installing aryl or heteroaryl moieties.[6][7] This modification can profoundly impact a compound's biological activity by accessing new binding pockets, altering electronics, and improving pharmacokinetic properties.
-
Reactants:
-
This compound (1.0 eq.)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.1 - 1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)
-
Aqueous Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)
-
Solvent System (e.g., Dioxane/Water, Toluene/Water)
-
-
Procedure:
-
Combine the 5-bromo starting material, boronic acid/ester, palladium catalyst, and base in a reaction vessel.
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Scientist's Note: Pd(PPh₃)₄ is often used as it is air-stable, but it must be reduced in situ to the active Pd(0) species. The aqueous base is essential for the transmetalation step of the catalytic cycle.
-
Heat the reaction mixture (typically 85-100 °C) under an inert atmosphere until the reaction is complete by TLC or LC-MS analysis.[6]
-
Perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.
-
Dry, concentrate, and purify the product by column chromatography.
-
-
Self-Validation: Successful coupling is confirmed by NMR (disappearance of the C-Br bond, appearance of new aromatic signals) and a mass increase corresponding to the added aryl group in the MS.
C-C (sp) Bond Formation: Sonogashira Coupling
The Sonogashira coupling introduces a terminal alkyne, creating a linear, rigid extension from the core.[8][9] These alkynyl analogs can serve as valuable biological probes or as intermediates for further chemistry, such as click reactions or reductions.
-
Reactants:
-
This compound (1.0 eq.)
-
Terminal Alkyne (1.2 - 2.0 eq.)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) Co-catalyst (e.g., CuI) (1-5 mol%)
-
Amine Base/Solvent (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
-
Procedure:
-
Dissolve the 5-bromo starting material, palladium catalyst, and copper(I) iodide in the amine solvent.
-
De-gas the mixture thoroughly with an inert gas. Scientist's Note: The Sonogashira reaction is highly sensitive to oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling). The copper(I) co-catalyst is crucial for activating the alkyne.[10]
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts, followed by water and brine.
-
Dry, concentrate, and purify by column chromatography.
-
-
Self-Validation: Product formation is confirmed by the appearance of the characteristic alkyne signals in the ¹³C NMR spectrum and the correct mass in the MS analysis.
Structure-Activity Relationship (SAR) Insights
The pyrazolo[3,4-c]pyridine scaffold and its related isomers are prevalent in kinase inhibitor design and other therapeutic areas.[11] Systematic modification at the C5-position allows for the development of clear SAR.
Caption: Conceptual SAR map for the pyrazolo[3,4-c]pyridine scaffold.
| Position | Modification Type | Rationale & Potential Impact | Target Class Examples |
| C5 | Small, polar amines (e.g., via Buchwald-Hartwig) | Introduce H-bond donors/acceptors, significantly improve aqueous solubility and cell permeability. | Kinases, GPCRs |
| C5 | Aryl / Heteroaryl groups (e.g., via Suzuki) | Access hydrophobic pockets, engage in π-stacking interactions, modulate electronic properties, and alter metabolic profile. | Kinases, Protein-Protein Interactions[12] |
| C5 | Alkynyl groups (e.g., via Sonogashira) | Provide a rigid linear vector to probe narrow channels; can be used as a handle for further functionalization. | Enzyme active sites |
| N1/N2 | Alkylation / Arylation | Block potential metabolic sites, modulate H-bonding patterns of the pyrazole ring, and influence overall compound conformation. | Kinases, Epigenetic Targets |
| C3/C7 | Borylation or Metalation followed by coupling | Recent studies demonstrate that other positions can be selectively functionalized to fine-tune selectivity and avoid undesirable off-target effects.[1][13] | Kinases |
Conclusion and Future Directions
This compound is a high-value starting material for medicinal chemistry programs. Its utility is derived from the strategic placement of a bromine atom on a biologically relevant scaffold, enabling rapid and predictable diversification through robust palladium-catalyzed cross-coupling methodologies. The protocols and strategies outlined in this guide provide a framework for the logical and efficient generation of novel structural analogs. Future work in this area will likely focus on developing more selective C-H activation or borylation reactions to functionalize other positions on the ring,[13] further expanding the accessible chemical space from this versatile core.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. mdpi-res.com [mdpi-res.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for Suzuki Coupling Reactions with 5-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, engaging with a wide array of biological targets, including kinases, phosphodiesterases, and other ATP-binding proteins.[1][2] Consequently, derivatives of this scaffold are actively investigated as potential therapeutic agents for oncology, inflammation, and neurodegenerative disorders.[3][4][5]
The functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties. Among the various synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds.[6][7] This application note provides a detailed guide for researchers on the effective use of Suzuki coupling reactions to elaborate 5-Bromo-1H-pyrazolo[3,4-c]pyridine, a key intermediate for building molecular diversity and advancing drug development programs.[1][2]
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. The reactivity of the C-Br bond is a critical factor, with electron-deficient aromatic systems often facilitating this step.[6][8]
-
Transmetalation: The boronic acid (or its ester derivative) is activated by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic borate complex. This complex then transfers its organic group to the palladium center, displacing the bromide ligand. This is often the rate-determining step of the cycle.[8][10]
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Key Parameter Optimization
The success of a Suzuki coupling reaction with this compound hinges on the careful selection of several key parameters. Due to the presence of multiple nitrogen atoms which can coordinate to the palladium center and potentially inhibit catalysis, the choice of catalyst, ligand, base, and solvent is critical.[11]
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable choice for many applications but can be sensitive to air and heat.[12][13] PdCl₂(dppf) is often more robust and efficient for heteroaromatic substrates, providing good yields and minimizing side reactions.[14][15] Pre-catalysts like XPhos-Pd-G2/G3 are highly active and effective for challenging couplings, including those with nitrogen-containing heterocycles.[16] |
| Ligand | PPh₃, dppf, XPhos, SPhos, RuPhos | For electron-rich phosphine ligands like XPhos or SPhos , they can accelerate the oxidative addition and reductive elimination steps, which is particularly useful for heteroaromatic halides.[11] The choice of ligand is often paired with the palladium source (e.g., Pd₂(dba)₃ with XPhos). |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | An inorganic base is required to activate the boronic acid for transmetalation.[10] K₂CO₃ or Cs₂CO₃ (2-3 equivalents) are standard choices.[17] K₃PO₄ is a slightly stronger base that can be effective for less reactive boronic acids.[13] The base must be strong enough to facilitate borate formation but not so strong as to cause degradation of the substrate or product. |
| Solvent System | 1,4-Dioxane/H₂O, DME/H₂O, DMF, Toluene | A mixture of an organic solvent and water is most common.[12][17] The water is crucial for dissolving the inorganic base and facilitating the formation of the active borate species. 1,4-Dioxane/H₂O (e.g., 4:1 v/v) is a widely used and effective system.[17] Degassing the solvent thoroughly is critical to prevent oxidation of the Pd(0) catalyst. |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Boronate esters (e.g., pinacol esters) | A slight excess (1.1-1.5 equivalents) of the boronic acid is typically used to drive the reaction to completion. Pinacol esters can offer greater stability and are often used for purification or slow release of the boronic acid. |
| Temperature | 80 - 110 °C | The reaction temperature needs to be high enough to overcome the activation energy barriers of the catalytic cycle but not so high as to cause decomposition. Reactions are typically heated to reflux in the chosen solvent system.[8][12] Microwave irradiation can dramatically reduce reaction times from hours to minutes.[16][17] |
Detailed Laboratory Protocol: General Procedure
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of related heteroaromatic bromides.[8][13][14][17] Optimization may be required for specific boronic acid coupling partners.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Step-by-Step Protocol:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).
-
Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[8]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe. A typical solvent ratio is 4:1 or 5:1 Dioxane:Water.[17]
-
Reaction:
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-24 hours for conventional heating).[8][17]
-
Work-up:
-
Once complete, allow the reaction to cool to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase with water and then with brine to remove the base and other inorganic salts.[8][17]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8][17]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to isolate the pure 5-substituted-1H-pyrazolo[3,4-c]pyridine product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, HRMS).
Caption: Experimental workflow for the Suzuki coupling of this compound.
Trustworthiness: Self-Validating Systems & Troubleshooting
| Potential Issue | Likely Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently inert atmosphere; Insufficient base/heat. | Ensure thorough degassing of solvents. Use a fresh bottle of catalyst or a pre-catalyst. Increase temperature or switch to a stronger base (e.g., K₃PO₄). Consider a more active ligand (e.g., XPhos). |
| Debromination of Starting Material | Presence of protic sources; Reaction temperature too high; Certain catalyst/ligand combinations. | Ensure anhydrous solvents. Lower the reaction temperature. Screen different palladium sources; sometimes less active catalysts can prevent this side reaction. |
| Formation of Homo-coupled Boronic Acid Product (R-R) | Presence of oxygen in the reaction. | Improve the degassing procedure (freeze-pump-thaw cycles if necessary). Ensure a positive pressure of inert gas is maintained throughout. |
| Poor Yield after Purification | Product is water-soluble; Product is unstable on silica gel. | Perform multiple extractions during work-up. Consider using a different stationary phase for chromatography (e.g., alumina) or reverse-phase chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the functionalization of the this compound scaffold. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous experimental techniques to maintain an inert atmosphere, researchers can efficiently generate diverse libraries of novel compounds. This protocol provides a robust starting point for the synthesis of these valuable molecules, paving the way for the discovery of next-generation therapeutics.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. This guide provides a detailed technical overview and actionable protocols for the successful application of the Buchwald-Hartwig amination to a specific and medicinally relevant heterocyclic scaffold: 5-Bromo-1H-pyrazolo[3,4-c]pyridine. The strategic introduction of an amino group at the C-5 position of the pyrazolo[3,4-c]pyridine core is a key transformation in the generation of diverse compound libraries for drug discovery programs.[2][3]
Understanding the Core Reaction: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a chemical reaction that forms a carbon-nitrogen bond through the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[4] The reaction's success hinges on a catalytic cycle involving a palladium(0) species. This cycle can be broadly understood through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
A simplified representation of the catalytic cycle is depicted below:
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
The choice of palladium precursor, ligand, base, and solvent are critical parameters that must be carefully considered to achieve optimal results, especially when working with electron-deficient and potentially coordinating heterocyclic substrates like this compound.[5][6]
Key Considerations for the Amination of this compound
The successful amination of this compound requires careful consideration of the substrate's unique electronic and structural features. The pyrazolopyridine core is an electron-deficient heterocycle, which can influence the rate of oxidative addition. Furthermore, the presence of multiple nitrogen atoms can lead to catalyst inhibition through coordination to the palladium center.[7] Therefore, the selection of a suitable ligand is paramount to shield the metal center and facilitate the desired catalytic turnover.
Catalyst and Ligand Selection
The evolution of the Buchwald-Hartwig amination has led to the development of several generations of phosphine ligands with increasing steric bulk and electron-donating ability. For heteroaromatic substrates, bulky, electron-rich monophosphine ligands from the biarylphosphine class, such as RuPhos and BrettPhos, have demonstrated broad utility.[5] Alternatively, chelating bisphosphine ligands like Xantphos can also be effective.
| Ligand | Palladium Precursor | Typical Reaction Conditions | Advantages for Heterocyclic Substrates |
| RuPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Toluene or Dioxane, 80-110 °C | Promotes coupling of a wide range of amines, including primary and secondary amines, with heteroaryl chlorides and bromides.[5] |
| BrettPhos | Pd₂(dba)₃ or Pd(OAc)₂ | Toluene or THF, RT to 100 °C | Highly active for the monoarylation of primary amines and amides with aryl chlorides and bromides.[5] |
| Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ | Dioxane, 100-120 °C | Its wide bite angle can be beneficial in preventing catalyst deactivation and promoting reductive elimination. |
| Josiphos-type | Pd(OAc)₂ | Toluene or Dioxane, 80-110 °C | Bidentate nature can create more stable catalysts, which is advantageous for challenging substrates like halopyridines.[5] |
Choice of Base and Solvent
The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center. Strong, non-nucleophilic bases are typically employed. For the amination of this compound, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent starting points. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may also be effective, particularly with more reactive amines.[8]
The choice of solvent is dictated by the solubility of the reagents and the required reaction temperature. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used solvents for Buchwald-Hartwig aminations.[9]
Recommended Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions, including catalyst loading, ligand-to-metal ratio, base, and temperature, may be necessary to achieve the desired outcome for a specific amine coupling partner.
General Experimental Workflow
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: The Strategic Advantage of the Pyrazolo[3,4-c]pyridine Scaffold in Kinase Inhibition
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to function as a "hinge-binder," effectively occupying the ATP-binding site of a wide array of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous pathologies, most notably cancer, making these enzymes a prime target for therapeutic intervention.[2] Among the various pyrazolopyridine isomers, the 1H-pyrazolo[3,4-c]pyridine core has emerged as a particularly promising starting point for the development of next-generation kinase inhibitors. Its unique arrangement of nitrogen atoms offers a versatile platform for creating compounds with high potency and selectivity.
This guide provides an in-depth exploration of the synthesis of kinase inhibitors derived from 5-Bromo-1H-pyrazolo[3,4-c]pyridine. We will delve into the strategic rationale behind key synthetic transformations, provide detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and discuss the methodologies for the biological evaluation of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
Core Synthetic Strategies: Building Complexity from a Privileged Core
The bromine atom at the 5-position of the 1H-pyrazolo[3,4-c]pyridine core serves as a versatile synthetic handle, enabling the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in the optimization of lead compounds.
Diagram of the Core Synthetic Strategy
Caption: General workflow for the diversification of the this compound scaffold.
Detailed Experimental Protocols
The following protocols are based on established methodologies and provide a robust starting point for the synthesis of diverse libraries of pyrazolo[3,4-c]pyridine-based kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 5-position of the pyrazolo[3,4-c]pyridine core.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-pyrazolo[3,4-c]pyridine derivative.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-90 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 70-85 |
| XPhos Pd G2 | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | 80-95 |
Note: Yields are illustrative and will vary depending on the specific substrates used.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of carbon-nitrogen bonds, a key transformation for introducing a diverse range of primary and secondary amines at the 5-position.
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary, 1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like BINAP or Xantphos, 1-5 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-3.0 equivalents)
-
Solvent (e.g., Toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., rac-BINAP, 0.12 eq) to a dry reaction vessel.
-
Add the base (e.g., NaOtBu, 3.0 eq) and the this compound (1.0 eq).
-
Seal the vessel and add the degassed solvent (e.g., dry THF or toluene).
-
Add the amine (1.1 eq) under the inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (typically 55-100 °C) and stir until the starting material is consumed, as monitored by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel flash column chromatography to yield the desired 5-amino-1H-pyrazolo[3,4-c]pyridine derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / rac-BINAP | NaOtBu | THF | 55 | 16 | 60-80 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 65-85 |
| RuPhos Pd G3 | LHMDS | Toluene | 80 | 6 | 70-90 |
Note: Yields are illustrative and will vary depending on the specific substrates used.
Diagram of the Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of kinase inhibitors.
Application Notes: Targeting Kinases with Pyrazolo[3,4-c]pyridine Derivatives
The pyrazolo[3,4-c]pyridine scaffold has been explored for the inhibition of a variety of kinases implicated in oncology and inflammatory diseases. While specific examples starting from this compound are emerging, the broader pyrazolopyridine class has demonstrated activity against targets such as:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets in oncology.
-
Receptor Tyrosine Kinases (RTKs): Including FGFR, VEGFR, and EGFR, which are often dysregulated in cancer.
-
Non-Receptor Tyrosine Kinases: Such as Src family kinases, which play roles in cell growth and differentiation.
-
Serine/Threonine Kinases: Including Raf kinases and PI3K, central components of key signaling pathways.[3]
Illustrative Kinase Inhibition Data for Pyrazolopyridine Scaffolds
| Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-b]pyridine | TRKA | 56 | [2] |
| Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | [4] |
| Pyrazolo[3,4-b]pyridine | FGFR1 | 1.2 | [5] |
| Pyrazolo[3,4-d]pyrimidine | CDK4 | <100 | [6] |
This table presents data for related pyrazolopyridine scaffolds to illustrate the potential of the class as kinase inhibitors.
Protocol 3: General Kinase Inhibition Assay (Example: Mobility Shift Assay)
This protocol provides a general framework for assessing the inhibitory activity of newly synthesized compounds against a target kinase.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Synthesized inhibitor compound (in DMSO)
-
Assay buffer (containing MgCl₂, DTT, and a detergent like Brij-35)
-
Stop solution (containing EDTA)
-
Microtiter plates (e.g., 384-well)
-
Microfluidic capillary electrophoresis instrument
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In the wells of a microtiter plate, add the assay buffer, the fluorescently labeled peptide substrate, and the inhibitor dilution.
-
Initiate the kinase reaction by adding a solution of the kinase and ATP in assay buffer.
-
Incubate the plate at the optimal temperature (e.g., 25-30 °C) for the desired reaction time (e.g., 60-120 minutes).
-
Terminate the reaction by adding the stop solution.
-
Analyze the samples on a microfluidic capillary electrophoresis instrument to separate and quantify the phosphorylated and unphosphorylated peptide substrate based on their different electrophoretic mobilities.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a highly valuable starting material for the synthesis of novel kinase inhibitors. The synthetic protocols outlined in this guide, particularly the robust and versatile Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide a clear pathway for the generation of diverse compound libraries. By combining these synthetic strategies with rigorous biological evaluation, researchers can effectively explore the potential of this privileged scaffold in the discovery of new therapeutics for a range of diseases.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS - Google Patents [patents.google.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold
An Application Guide for the Regioselective N-Alkylation of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
The this compound core is a valuable heterocyclic scaffold in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] Its structure, bearing resemblance to the purine bases found in DNA and RNA, makes it an attractive starting point for developing potent and selective therapeutic agents.[3] The bromine atom at the C5 position serves as a versatile synthetic handle for further diversification via cross-coupling reactions, while the pyrazole moiety offers two nitrogen atoms (N1 and N2) for the introduction of various alkyl or aryl substituents. This "vectorial functionalisation" allows for the systematic exploration of chemical space around the core, a critical process in hit-to-lead optimization.[1][2][4]
However, the presence of two reactive nitrogen atoms on the pyrazole ring presents a significant synthetic challenge: controlling the regioselectivity of N-alkylation. The reaction can yield a mixture of N1- and N2-alkylated isomers, which may possess vastly different biological activities and physicochemical properties. Separation of these isomers can be challenging and inefficient. This guide provides a comprehensive overview of the mechanistic principles governing this reaction and offers detailed protocols to help researchers selectively functionalize the this compound scaffold.
Mechanistic Insights: The N1 vs. N2 Selectivity Challenge
The N-alkylation of a pyrazole is fundamentally a nucleophilic substitution reaction. The process begins with the deprotonation of the acidic N-H proton by a base, generating a pyrazolate anion. This ambident nucleophile can then attack an electrophilic alkylating agent (e.g., an alkyl halide) at either the N1 or N2 position.
The regiochemical outcome is not random; it is dictated by a complex interplay of steric, electronic, and reaction conditions. Understanding these factors is paramount to directing the alkylation towards the desired isomer.[5]
Controlling Regioselectivity: A Scientist's Guide
Achieving high selectivity in the N-alkylation of pyrazoles requires careful consideration of the reaction parameters. The choice of base, solvent, and alkylating agent can dramatically shift the N1:N2 product ratio.
-
Steric Effects : This is often the most dominant factor. Alkylation typically occurs at the less sterically hindered nitrogen atom.[6] For the 1H-pyrazolo[3,4-c]pyridine system, the pyridine ring fusion means the steric environment around N1 and N2 is inherently different. If a bulky substituent is present at the C3 position of the pyrazole ring, alkylation will be heavily biased towards the N1 position. Conversely, using a sterically demanding alkylating agent can also direct the reaction to the more accessible nitrogen.[5]
-
Base and Solvent System : The nature of the pyrazolate salt in solution—whether it exists as a tight ion pair, a solvent-separated ion pair, or a free anion—profoundly impacts reactivity.
-
NaH in THF : Using sodium hydride in a less polar solvent like tetrahydrofuran (THF) often favors the formation of a tight ion pair between the sodium cation and the pyrazolate. The cation may associate more closely with N2 (the more electron-rich, pyridine-like nitrogen), sterically blocking it and leading to preferential alkylation at N1.[7][8] This combination is a reliable choice for promoting N1 selectivity.
-
K₂CO₃ or Cs₂CO₃ in DMF/DMSO : In highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the larger and "softer" potassium or cesium cations are well-solvated, leading to a more "free" or solvent-separated pyrazolate anion.[9] Under these conditions, the reaction may be governed more by the inherent electronic properties of the anion, sometimes leading to mixtures or favoring the N2 product, which can be the thermodynamically more stable isomer.[10][11]
-
-
Alternative Chemistries : For substrates where traditional methods fail, alternative protocols can be employed. For instance, acid-catalyzed alkylation using trichloroacetimidate electrophiles provides a pathway that avoids strong bases and high temperatures, with regioselectivity also being controlled primarily by sterics.[6][12]
Experimental Protocols and Data
While simple alkylation of this compound often yields separable mixtures of N1 and N2 isomers, conditions can be optimized to favor one over the other.[1][4]
Protocol 1: General Procedure for N-Alkylation with K₂CO₃ in DMF
This protocol is a robust starting point for general N-alkylation and is widely cited for related heterocyclic systems.[11][13][14]
-
Preparation : To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Base : Add anhydrous dimethylformamide (DMF, approx. 0.1 M concentration) followed by potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).
-
Addition of Electrophile : Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction : Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, typically a mixture of N1 and N2 isomers, is then purified by column chromatography on silica gel to isolate the individual regioisomers.
Table 1: Summary of N-Alkylation Conditions and Outcomes
| Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Outcome (N1:N2 Ratio) | Reference |
| 3-Substituted Pyrazole | Various Alkyl Halides | K₂CO₃ | DMSO | RT | 12-24 | Predominantly N1 (>95:5) | [9] |
| 1H-Indazole | Alkyl Bromide | NaH | THF | RT | 1-4 | Highly N1 selective (>99:1) | [7][8] |
| 3-CF₃-Pyrazole | Ethyl Iodoacetate | K₂CO₃ | MeCN | Reflux | 5 | Equimolar mixture (1:1) | [10][15] |
| 4-Chloropyrazole | Phenethyl Trichloroacetimidate | CSA | 1,2-DCE | Reflux | 4 | Single N-alkylated product | [6][12] |
| Imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | RT | 24 | Mainly pyridine-N alkylation | [14] |
Note: Data in this table is derived from pyrazole and related heterocyclic systems to illustrate the impact of different conditions. Researchers should perform initial small-scale trials to determine the optimal conditions for this compound.
Characterization: Unambiguous Isomer Identification
Correctly assigning the structure of the N1 and N2 isomers is critical. This is reliably achieved using advanced Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) : This 2D NMR technique is the gold standard for differentiating these isomers.[11][14] A spatial correlation (NOE) between the protons of the newly introduced N-alkyl group (e.g., the N-CH₂) and a nearby proton on the heterocyclic core provides definitive proof of connectivity. For the pyrazolo[3,4-c]pyridine system:
-
An NOE between the N-alkyl group and the C7-H proton indicates N1-alkylation .
-
An NOE between the N-alkyl group and the C3-H proton indicates N2-alkylation .
-
-
Heteronuclear Multiple Bond Correlation (HMBC) : This technique can also be used to establish long-range (2-3 bond) correlations between the protons of the N-alkyl group and the carbon atoms of the pyrazole ring, further confirming the site of alkylation.[11]
Troubleshooting Common Issues
Conclusion
The N-alkylation of this compound is a crucial transformation for leveraging this scaffold in drug discovery. While the inherent challenge of regioselectivity exists, a rational approach based on understanding the interplay of steric and electronic factors allows for significant control over the reaction's outcome. By carefully selecting the base, solvent, and temperature, researchers can preferentially synthesize either the N1 or N2 alkylated isomer. The protocols and principles outlined in this guide provide a solid foundation for the successful and selective functionalization of this important heterocyclic core.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. jocpr.com [jocpr.com]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 15. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C3 Position of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold
The 5-Bromo-1H-pyrazolo[3,a]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its structural analogy to purine bases allows it to interact with a wide range of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[1] The strategic placement of a bromine atom at the C5 position provides a versatile handle for late-stage functionalization, while the pyrazole and pyridine rings offer multiple points for vectoral elaboration to optimize potency, selectivity, and pharmacokinetic properties.[2][3][4]
This guide provides a detailed exploration of synthetic strategies for the functionalization of the C3 position of the 5-Bromo-1H-pyrazolo[3,4-c]pyridine scaffold. Mastery of these methodologies is critical for researchers aiming to generate diverse compound libraries for high-throughput screening and lead optimization. We will delve into the mechanistic rationale behind protocol design, offering field-proven insights to ensure experimental success.
Core Strategy for C3 Functionalization: A Two-Pronged Approach
The functionalization of the C3 position of pyrazolo[3,4-c]pyridines can be approached through two primary strategies:
-
Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling: A robust and versatile method that proceeds via a boronate ester intermediate. This allows for the introduction of a wide array of aryl and heteroaryl moieties.
-
Direct C-H Arylation: A more atom-economical approach that avoids the pre-functionalization step of borylation. While powerful, this method's feasibility and regioselectivity can be highly substrate-dependent.
This document will provide a detailed, step-by-step protocol for the tandem borylation/Suzuki-Miyaura sequence and discuss the key considerations for developing a direct C-H arylation protocol based on methodologies applied to analogous heterocyclic systems.
Part 1: Tandem C-H Borylation and Suzuki-Miyaura Cross-Coupling at C3
This two-step, one-pot procedure is a highly effective method for the C3-arylation of the this compound scaffold.[2][3][4] The initial iridium-catalyzed C-H borylation selectively installs a boronate ester at the C3 position, which is then directly subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling with an appropriate aryl or heteroaryl halide.
Workflow Overview
Caption: Tandem C-H Borylation and Suzuki-Miyaura Coupling Workflow.
Detailed Experimental Protocol: C3-Arylation of this compound
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (Methoxyiridium(I) cyclooctadiene dimer)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Aryl halide (Ar-X, e.g., 4-bromotoluene)
-
Pd(dppf)Cl₂ ([1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Microwave vials
-
Standard laboratory glassware and purification apparatus
Protocol:
Step 1: Iridium-Catalyzed C-H Borylation
-
To a microwave vial, add this compound (1.0 equiv), B₂pin₂ (1.2 equiv), [Ir(COD)OMe]₂ (3 mol%), and dtbpy (3 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous MTBE to achieve a concentration of 0.2 M.
-
Seal the vial and heat the mixture in a microwave reactor to 100°C for 30-60 minutes.
-
Expert Insight: The use of microwave irradiation significantly accelerates the reaction compared to conventional heating. The reaction progress can be monitored by LC-MS to ensure the formation of the C3-boronate ester intermediate.
-
Step 2: In-situ Suzuki-Miyaura Cross-Coupling
-
After cooling the reaction mixture from Step 1, carefully unseal the vial.
-
To the crude reaction mixture containing the C3-boronate ester, add the desired aryl halide (Ar-X, 1.1 equiv), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add anhydrous DMAc to the vial.
-
Reseal the vial and heat the mixture in a microwave reactor to 120°C for 30-60 minutes.
-
Causality Behind Choices: Pd(dppf)Cl₂ is a robust catalyst for Suzuki-Miyaura couplings involving heteroaromatic boronate esters. Cesium carbonate is an effective base for this transformation, facilitating the transmetalation step.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired C3-aryl-5-Bromo-1H-pyrazolo[3,4-c]pyridine.
Quantitative Data Summary
| Aryl Halide Partner | Product | Overall Yield (%) |
| 4-Bromotoluene | 5-Bromo-3-(p-tolyl)-1H-pyrazolo[3,4-c]pyridine | 55-65% |
| 1-Bromo-4-methoxybenzene | 5-Bromo-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine | 60-70% |
| 3-Bromopyridine | 5-Bromo-3-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine | 45-55% |
| 1-Bromo-3,5-difluorobenzene | 5-Bromo-3-(3,5-difluorophenyl)-1H-pyrazolo[3,4-c]pyridine | 50-60% |
Yields are representative and may vary based on reaction scale and purity of reagents.
Part 2: Direct C-H Arylation - A Forward-Looking Perspective
Direct C-H arylation represents a more streamlined approach to C-C bond formation, circumventing the need for pre-functionalization of the heterocyclic core.[5][6] While a specific, optimized protocol for the direct C3-arylation of this compound is not yet extensively documented, successful methodologies have been reported for structurally similar pyrazolopyridine isomers.[7] These provide a strong foundation for protocol development.
Mechanistic Considerations and Key Challenges
Caption: A plausible catalytic cycle for direct C-H arylation.
The primary challenge in direct C-H functionalization of heterocycles like pyrazolopyridines is achieving high regioselectivity. The electronic nature of the pyridine and pyrazole rings, as well as steric factors, will influence the site of C-H activation.
Proposed Starting Conditions for Protocol Development
Based on successful direct arylations of related azaindazoles, a promising starting point for the development of a C3-arylation protocol for this compound would involve a palladium-catalyzed reaction.
Key Parameters for Optimization:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[7]
-
Ligand: The choice of ligand is crucial for reactivity and selectivity. 1,10-Phenanthroline has proven effective in related systems by promoting the C-H activation step.
-
Base: A carbonate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed.
-
Solvent: High-boiling polar aprotic solvents like DMAc or DMF are often necessary to achieve the required reaction temperatures.
-
Temperature: Reaction temperatures in the range of 120-160°C are common for these types of couplings.
A Note on Trustworthiness and Self-Validation:
When developing a novel direct C-H arylation protocol, it is imperative to rigorously characterize the products to confirm the regioselectivity of the functionalization. 1D and 2D NMR techniques (such as NOESY and HMBC) are essential for unambiguously assigning the position of the newly introduced aryl group.
Conclusion
The functionalization of the C3 position of this compound is a key step in the elaboration of this valuable scaffold for drug discovery. The tandem C-H borylation/Suzuki-Miyaura cross-coupling provides a reliable and versatile method for accessing a wide range of C3-arylated derivatives. While direct C-H arylation presents a more atom-economical alternative, careful optimization is required to achieve high yields and regioselectivity. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully functionalize this important heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization of 5-Bromo-1H-pyrazolo[3,4-c]pyridine for Structure-Activity Relationship Studies
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine allows it to interact with a wide array of biological targets, including kinases, phosphodiesterases, and other ATP-binding proteins.[1] This mimicry makes it a cornerstone for the development of novel therapeutics targeting a range of diseases, including cancer, inflammation, and viral infections.[1][2][3] The strategic derivatization of this core structure is paramount for establishing robust Structure-Activity Relationships (SAR), a critical process in optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic properties.
5-Bromo-1H-pyrazolo[3,4-c]pyridine serves as a versatile and highly valuable starting material for these SAR studies. The bromine atom at the C-5 position acts as a synthetic handle, enabling a diverse range of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of various substituents, providing a powerful tool to probe the chemical space around the core scaffold and to understand how different functional groups influence biological activity. This document provides detailed protocols for the key derivatization reactions of this compound, offering insights into the rationale behind experimental choices to guide researchers in their drug discovery endeavors.
Strategic Derivatization for SAR Exploration
A comprehensive SAR study of the this compound scaffold involves the targeted modification of several key positions. The C-5 position, functionalized with bromine, is the primary site for introducing diversity through cross-coupling reactions. Additionally, the pyrazole nitrogen atoms (N-1 and N-2) and other positions on the pyridine ring can be selectively functionalized to further explore the chemical space.[1][4]
A typical workflow for an SAR study originating from this compound is outlined below:
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 5-Bromo-1H-pyrazolo[3,4-c]pyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents has underscored the importance of versatile molecular scaffolds. Among these, the pyrazolo[3,4-c]pyridine core has garnered significant attention as a "privileged scaffold" due to its structural resemblance to purine, enabling it to effectively interact with the ATP-binding sites of various kinases. The strategic introduction of a bromine atom at the 5-position of this scaffold yields 5-Bromo-1H-pyrazolo[3,4-c]pyridine, a highly valuable and versatile intermediate for the synthesis of a new generation of active pharmaceutical ingredients (APIs). This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the applications and protocols for leveraging this key intermediate in the synthesis of advanced kinase inhibitors.
The bromine atom at the C5 position acts as a versatile synthetic handle, allowing for the introduction of diverse molecular fragments through well-established palladium-catalyzed cross-coupling reactions. This capability is paramount in the structure-activity relationship (SAR) studies that are central to drug discovery, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties. This guide will provide an in-depth exploration of the synthesis of two classes of kinase inhibitors, demonstrating the pivotal role of this compound in their construction.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe utilization in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | PubChem[1] |
| Molecular Weight | 198.02 g/mol | PubChem[1] |
| CAS Number | 929617-35-6 | PubChem[1] |
| Appearance | Yellow solid | ChemicalBook[2] |
| Melting Point | Not explicitly stated, but expected to be a solid at room temperature | |
| Solubility | Soluble in organic solvents such as ethyl acetate and acetic acid | ChemicalBook[2] |
| InChI | InChI=1S/C6H4BrN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) | PubChem[1] |
| SMILES | C1=C(C2=C(C=N1)N=CN2)Br |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Synthesis of this compound
The starting intermediate can be synthesized from commercially available precursors. A representative synthetic route is outlined below.[2]
Caption: Synthetic pathway for this compound.
Protocol 1: Synthesis of this compound[2]
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-4-methyl-5-aminopyridine (1 equivalent) in acetic acid.
-
Diazotization: Cool the solution in an ice bath and add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate in hexanes) to afford this compound as a yellow solid.
Application in the Synthesis of Kinase Inhibitors
The true utility of this compound is realized in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The bromine atom at the C5 position serves as a key functional group for introducing diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are foundational in modern drug discovery.[3][4][5][6]
Application Example 1: Synthesis of a Pyrazolopyrimidine-based IRAK4 Inhibitor Analog
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune signaling pathway, making it an attractive target for the treatment of inflammatory and autoimmune diseases.[7][8][9][10] The synthesis of potent IRAK4 inhibitors often utilizes a pyrazolopyrimidine scaffold.
Caption: Workflow for the synthesis of a pyrazolopyrimidine-based IRAK4 inhibitor analog.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a C5-Arylated Pyrazolo[3,4-c]pyridine Intermediate[4][5][11]
This protocol describes the crucial C-C bond formation step to introduce an aryl group at the C5 position.
-
Reaction Setup: To a dry Schlenk flask, add N-protected this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents).
-
Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water. Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Application Example 2: Synthesis of a Janus Kinase (JAK) Inhibitor Precursor
Janus kinases (JAKs) are a family of tyrosine kinases that play a critical role in cytokine signaling pathways.[1] Inhibitors of JAKs have shown significant therapeutic benefit in the treatment of autoimmune diseases and certain cancers. PF-06651600 is a selective JAK3 inhibitor that has been investigated for various clinical indications.[1][11][12][13] While the full synthesis is complex, a key step involves the formation of a C-N bond at the C5 position of a pyrazolopyrimidine core, which can be accomplished via a Buchwald-Hartwig amination.
Caption: Workflow for the synthesis of a JAK inhibitor precursor via Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of a C5-Amino-Pyrazolo[3,4-c]pyridine Intermediate[3][6][15][16][17]
This protocol outlines the formation of a C-N bond at the C5 position, a key transformation in the synthesis of many kinase inhibitors.
-
Reaction Setup: In an oven-dried Schlenk tube, combine the N-protected this compound (1.0 equivalent), the desired amine (1.2 equivalents), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equivalents).
-
Catalyst and Ligand: Add a palladium catalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents), and a suitable phosphine ligand, such as Xantphos (0.04 equivalents).
-
Inert Atmosphere and Solvent: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times. Add an anhydrous, degassed solvent like toluene via syringe.
-
Reaction: Heat the reaction mixture in a preheated oil bath to 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion: A Cornerstone Intermediate for Drug Discovery
This compound has firmly established itself as a cornerstone intermediate in the synthesis of advanced active pharmaceutical ingredients, particularly in the realm of kinase inhibitors. Its strategic design, featuring a privileged pyrazolopyrimidine core and a versatile brominated handle, empowers medicinal chemists to rapidly generate diverse libraries of compounds for biological screening. The robust and well-documented palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide reliable and efficient pathways to functionalize this key intermediate. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of this compound is poised to play an increasingly vital role in the future of drug discovery and development.
References
- 1. Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies [morressier.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols: Microwave-Assisted Synthesis Involving 5-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern drug discovery and medicinal chemistry. Its structural resemblance to purine enables it to interact with a wide array of biological targets, including kinases, making it a cornerstone for the development of novel therapeutics in oncology, inflammation, and virology.[1][2] The strategic introduction of a bromine atom at the 5-position provides a versatile synthetic handle, allowing for facile diversification through various cross-coupling reactions. This application note provides a detailed guide to the microwave-assisted synthesis of derivatives based on 5-Bromo-1H-pyrazolo[3,4-c]pyridine, a key intermediate for building libraries of potential drug candidates.[1]
The Power of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[3][4][5] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[3][4][5][6] This is due to the efficient and direct heating of the reaction mixture through dielectric loss, leading to rapid temperature increases and often unique reactivity profiles.[5][6] For the synthesis of N-heterocycles like pyrazolo[3,4-c]pyridines, MAOS is particularly advantageous, as it can overcome the challenges of slow reaction kinetics and harsh conditions often required in traditional thermal methods.[3][7]
Causality Behind Experimental Choices in MAOS
The choice of solvent, catalyst, and reaction parameters in MAOS is critical for success. Solvents with high dielectric constants are generally preferred as they absorb microwave energy more efficiently, leading to faster heating. The selection of a suitable catalyst and ligands is paramount for achieving high selectivity and yields in cross-coupling reactions. Microwave irradiation can often enhance catalyst performance and turnover numbers. The precise control of temperature and pressure in a dedicated microwave reactor is essential for reproducibility and safety, preventing solvent boiling and potential side reactions.
Synthesis of the Core Scaffold: this compound
A reliable synthesis of the this compound scaffold is the crucial first step. An established method involves the diazotization of 2-Bromo-5-amino-4-picoline.[8]
Protocol 1: Synthesis of this compound
Step-by-Step Methodology:
-
To a solution of 2-bromo-4-methyl-5-aminopyridine (1 equivalent) in acetic acid, add sodium nitrite (1 equivalent).[8]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford this compound.[8]
Microwave-Assisted Cross-Coupling Reactions of this compound
The bromine atom at the C5 position serves as an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Below are detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorse transformations in medicinal chemistry.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This protocol describes the coupling of this compound with a generic arylboronic acid.
Step-by-Step Methodology:
-
To a microwave vial, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst like XPhosPdG2 (0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2 equivalents).[9][10]
-
Add a suitable solvent, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/Ethanol/H₂O).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).[11]
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, crucial for synthesizing compounds with amine functionalities.
Step-by-Step Methodology:
-
In a microwave vial, combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., XPhos or BINAP) (0.05-0.1 equivalents), and a base such as NaOt-Bu or K₃PO₄ (1.5-2.5 equivalents).[12][13]
-
Add an anhydrous aprotic solvent like toluene or dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specific temperature (e.g., 100-150°C) for a defined period (e.g., 15-45 minutes).[12][13]
-
After the reaction has cooled, dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water, dry the organic phase, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired aminated product.
Diagram of Buchwald-Hartwig Amination Mechanism:
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Substrate | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Pyrazolo[3,4-b]pyridine Synthesis | Various | Conventional | 40 | 10-14 h | ~70-80 | [14][15] |
| Pyrazolo[3,4-b]pyridine Synthesis | Various | Microwave | 40 | 20 min | ~85-95 | [14][15] |
| Buchwald-Hartwig Amination | Aryl Bromide | Conventional | 80-110 | 12-24 h | Moderate | [12] |
| Buchwald-Hartwig Amination | Aryl Bromide | Microwave | 150 | 10-30 min | Moderate to Excellent | [12] |
| Suzuki-Miyaura Coupling | 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | Microwave | 135 | 40 min | Good to Excellent | [10] |
Conclusion
The use of microwave-assisted synthesis for the derivatization of this compound offers a rapid, efficient, and scalable approach for the generation of compound libraries for drug discovery.[3][16] The protocols outlined in this application note provide a robust starting point for researchers to explore the chemical space around this important scaffold. The significant reduction in reaction times and often improved yields highlight the advantages of MAOS in accelerating the drug development process.[3][5]
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize 5-aryl-1H-pyrazolo[3,4-c]pyridine derivatives, a scaffold of significant interest in drug discovery.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of this specific transformation. Our recommendations are grounded in established organometallic principles and tailored to the unique chemical properties of the pyrazolo[3,4-c]pyridine ring system.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Question 1: I am observing no reaction or very low conversion of my this compound starting material. What are the likely causes and how can I fix it?
Low or no conversion is a frequent initial hurdle. The pyrazolo[3,4-c]pyridine system, with its two nitrogen atoms, presents unique challenges, primarily related to the unprotected N-H group which can interfere with the catalytic cycle.[1][2]
The acidic proton on the pyrazole nitrogen can react with the basic components of the reaction or coordinate to the palladium center, leading to catalyst deactivation.[1][2]
Solutions:
-
N-Protection: This is the most robust strategy. Protecting the pyrazole nitrogen masks the acidic proton and prevents catalyst inhibition. A p-methoxybenzyl (PMB) or benzyl (Bn) group can be effective. However, for simpler protocols, a Boc group can also be considered, though its stability under various basic conditions should be monitored.[3][4]
-
Use of Specialized Catalysts: If proceeding without protection is desired, certain catalyst systems are designed to be more robust for N-H containing heterocycles. Buchwald's G3 or G4 precatalysts with bulky, electron-rich biarylphosphine ligands like SPhos or XPhos can be highly effective.[1] These ligands create a sterically hindered palladium center that can favor the desired catalytic cycle over inhibitory pathways.
-
Strong, Non-Coordinating Base: Using a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can deprotonate the pyrazole in situ. The resulting anionic heterocycle is a better nucleophile but can still pose challenges. Careful optimization of the base is critical.
Solutions:
-
Catalyst Choice: For N-protected 5-bromopyrazolo[3,4-c]pyridines, Pd(dppf)Cl₂ is an excellent starting point, as it has shown high efficacy in the coupling of other 5-bromoindazoles.[3][5] Pd(PPh₃)₄ is another common choice, but may be less effective for this electron-deficient heterocycle.[6][7]
-
Rigorous Degassing: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote undesirable side reactions like the homocoupling of the boronic acid.[8][9] Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.
Caption: Decision tree for troubleshooting low conversion.
Question 2: My reaction is producing significant side products, mainly debromination and boronic acid homocoupling. How can I suppress these pathways?
Side product formation is a common issue that lowers the yield and complicates purification. Both debromination (hydrodehalogenation) and homocoupling are indicative of specific flaws in the reaction setup.
This occurs when the organopalladium intermediate, formed after oxidative addition, undergoes a competing reaction before transmetalation can occur.
Causes & Solutions:
-
Slow Transmetalation: If the boronic acid is not activated efficiently, the transmetalation step can be slow. The oxidative addition intermediate may then react with trace water or other proton sources.
-
Inefficient Ligand: The ligand plays a crucial role in stabilizing the palladium center and promoting reductive elimination over side reactions.
This side reaction is almost always caused by the presence of oxygen.[8]
Causes & Solutions:
-
Insufficient Degassing: As mentioned previously, oxygen interferes with the Pd(0) catalyst.
-
Solution: Re-evaluate and improve your degassing procedure. Ensure that not only the solvent but also the reaction flask containing the solid reagents is thoroughly purged with an inert gas before solvent addition.[9]
-
-
Purity of Reagents: Ensure the boronic acid is pure and not partially decomposed into boroxine, which can be more prone to homocoupling.
II. Frequently Asked Questions (FAQs)
Q1: Do I absolutely need to protect the N-H group of the pyrazole?
While not strictly mandatory in all cases, it is highly recommended for achieving consistent, high-yielding, and clean reactions.[1][2] Unprotected N-H groups can lead to issues with reproducibility. If you must proceed without protection, be prepared to screen a wider range of modern, specialized catalysts (e.g., Buchwald precatalysts) and bases (e.g., K₃PO₄).[1]
Q2: What is a good starting point for reaction conditions for a protected this compound?
A robust starting point, based on successful couplings of similar heterocyclic systems, is outlined in the table below.[3][11]
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Highly effective for a wide range of heteroaryl bromides, balancing activity and stability.[3][5] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a good initial choice. K₃PO₄ is stronger and can be beneficial if transmetalation is slow.[10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) or DME | Aprotic ethers with some water are standard for Suzuki couplings, aiding in base and boronic acid solubility.[3][4] |
| Temperature | 80 - 100 °C | Sufficient to drive the reaction without promoting significant thermal decomposition. |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and account for any potential homocoupling or protodeboronation. |
Q3: My product is difficult to purify. Any suggestions?
Purification can be challenging due to residual palladium and closely eluting byproducts.
-
Workup: After the reaction, a filtration through a pad of Celite can remove the bulk of the palladium catalyst.[7] Washing the organic layer with an aqueous solution of a mild chelating agent like aqueous ammonia or thiourea can sometimes help remove residual palladium salts.
-
Chromatography: If the product and starting material have similar polarities, careful selection of the mobile phase for column chromatography is essential. Consider using a gradient elution. If homocoupling is an issue, the nonpolar biphenyl byproduct can often be washed off with a nonpolar solvent like hexane before eluting the more polar product.
III. The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Buchwald-Hartwig Amination of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support guide for the Buchwald-Hartwig amination of 5-Bromo-1H-pyrazolo[3,4-c]pyridine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile C-N cross-coupling reaction. The pyrazolo[3,4-c]pyridine scaffold is a valuable pharmacophore, and its successful functionalization is often a critical step in medicinal chemistry programs.[1]
However, like many palladium-catalyzed reactions involving electron-deficient, N-heterocyclic substrates, this transformation is not without its challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products.
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific experimental issues in a direct question-and-answer format, providing both the mechanistic reasoning and actionable protocols to resolve the problem.
Q1: My primary side product is the debrominated starting material, 1H-pyrazolo[3,4-c]pyridine. What causes this and how can I prevent it?
Answer: This side product arises from a process called hydrodebromination (or more generally, hydrodehalogenation). It is one of the most common competing pathways in Buchwald-Hartwig aminations.
Mechanistic Insight: The primary cause is an unproductive side reaction that competes with the desired reductive elimination step. After the palladium-amide complex is formed, it can undergo β-hydride elimination if the amine coupling partner has a β-hydrogen. This process generates a palladium-hydride (Pd-H) species. This potent reducing agent can then react with the starting material (this compound) to replace the bromine with hydrogen, regenerating the catalyst in an off-cycle pathway.[2][3] Another source of Pd-H can be the reaction of the palladium catalyst with trace amounts of water or other proton sources in the presence of a base.
Troubleshooting & Optimization Protocols:
-
Ligand Selection is Critical: The choice of phosphine ligand has the most significant impact. Sterically bulky, electron-rich ligands accelerate the desired C-N reductive elimination, making it kinetically favored over the side reactions.
-
Recommendation: Switch to a more sterically demanding biarylphosphine ligand. Excellent choices for heteroaromatic substrates include XPhos , RuPhos , or BrettPhos . These ligands create a bulky coordination sphere around the palladium center that disfavors the competing pathways.[4]
-
-
Re-evaluate Your Base: While strong bases are necessary, their nature can influence the formation of hydride species.
-
Recommendation: If using sodium tert-butoxide (NaOtBu), consider switching to potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[5] In some cases, a carbonate base like cesium carbonate (Cs₂CO₃) may be effective, especially with more acidic amines, though it often requires higher temperatures.[6]
-
-
Control Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways that lead to hydrodebromination.
-
Recommendation: Once the reaction conditions are established, try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C) for a longer period.
-
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. While some protocols tolerate trace water, minimizing it can suppress this side reaction.
Q2: I am observing a significant amount of a high molecular weight byproduct, likely a dimer of my pyrazolopyridine. What leads to this homocoupling?
Answer: The formation of a bi-pyrazolopyridine dimer is a result of homocoupling , a reaction where two molecules of the aryl bromide starting material couple together.
Mechanistic Insight: Homocoupling is most often initiated by the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with another equivalent of the aryl halide (often via an intermediate organometallic species formed in situ), leading to a Pd(II)-diaryl complex that reductively eliminates to form the dimer.[7] Inactive palladium species, such as palladium black, which can form if the catalyst degrades, can also promote homocoupling.
Troubleshooting & Optimization Protocols:
-
Rigorous Exclusion of Oxygen: This is the most critical step to prevent homocoupling.
-
Protocol: Ensure all solvents are thoroughly degassed before use. The most effective methods are freeze-pump-thaw (at least 3 cycles) or sparging with an inert gas (argon or nitrogen) for at least 30-60 minutes.
-
Setup: Assemble your reaction glassware hot from the oven under a stream of inert gas. Maintain a positive pressure of argon or nitrogen throughout the entire reaction setup and duration. Using a glovebox for reaction setup is ideal.[7]
-
-
Use a High-Purity Palladium Pre-catalyst: Using a well-defined Pd(0) source or a modern pre-catalyst that cleanly generates the active Pd(0) species can minimize side reactions.
-
Optimize Reagent Addition: Slow addition of the aryl bromide to the reaction mixture can sometimes help by keeping its instantaneous concentration low, thus disfavoring the dimerization pathway.
Q3: When using a primary amine, I'm getting a mixture of mono- and di-arylated products. How can I improve selectivity for the desired mono-arylation?
Answer: The formation of a diarylamine product occurs when the initially formed secondary amine product, being more nucleophilic than the starting primary amine in some cases, competes for the aryl bromide in a second C-N coupling event.
Mechanistic Insight: The product of the first amination (a secondary amine) is itself a substrate for the Buchwald-Hartwig reaction. If it successfully competes with the remaining primary amine for the catalyst, it will be arylated a second time. This is particularly problematic with electron-rich aryl halides or highly nucleophilic amine products.
Troubleshooting & Optimization Protocols:
-
Adjust Stoichiometry: Use a slight excess of the primary amine.
-
Recommendation: Increase the equivalents of the primary amine from 1.1-1.2 to 1.5-2.0 equivalents. This will statistically favor the reaction of the aryl bromide with the more abundant primary amine.
-
-
Lower the Reaction Temperature: The second amination step often has a higher activation energy.
-
Recommendation: Running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate (e.g., 70-80 °C) can significantly improve selectivity for the mono-arylated product.
-
-
Ligand Modification: The steric environment of the catalyst can influence selectivity.
-
Recommendation: Using a very bulky ligand like tBuXPhos can sometimes disfavor the coupling of the bulkier secondary amine product, thereby improving selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended general starting conditions for the amination of this compound? A robust starting point for optimization would be:
-
Palladium Source: XPhos Pd G3 (a pre-catalyst, 1-2 mol%)
-
Ligand: (Already part of the pre-catalyst)
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) (1.4 - 2.0 equiv.)
-
Solvent: Toluene or 1,4-Dioxane (degassed)
-
Temperature: 90-110 °C
-
Atmosphere: Argon or Nitrogen
Q2: How does the N-H on the pyrazole ring affect the reaction? Should it be protected? The pyrazole N-H is acidic and will be deprotonated by the strong bases used in the reaction. This is generally not a problem and can sometimes even be beneficial. Protection is usually not necessary unless the N-H proton interferes with other functionality or if N1-arylation is a desired outcome, which would require a different strategic approach.[1] If the reaction is sluggish, it is more likely due to catalyst inhibition at the pyridine nitrogen rather than an issue with the pyrazole N-H.
Q3: Which analytical techniques are best for identifying these side products? A combination of techniques is ideal:
-
TLC (Thin Layer Chromatography): Provides a quick visual assessment of the reaction progress and the presence of major byproducts. The hydrodebromination product will have a polarity similar to the unfunctionalized parent heterocycle. The dimer will be significantly less polar than the starting material.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows for the separation of all components and provides their exact mass, making the identification of the desired product (M+H)+, the hydrodebrominated product ([M-Br+H]+), and the dimer ([2M-2Br]+) straightforward.
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Analysis of the crude reaction mixture can clearly show the characteristic aromatic signals of the different species. The hydrodebrominated product will show a new proton in the aromatic region where the bromine was previously located.
Reaction Pathway Visualization
The following diagram illustrates the desired catalytic cycle for the Buchwald-Hartwig amination and the key off-cycle pathways that lead to the formation of common side products.
Caption: Catalytic cycle and common side reaction pathways in Buchwald-Hartwig amination.
Impact of Reaction Parameters on Side Product Formation
| Parameter | Effect on Hydrodebromination | Effect on Homocoupling | Recommendations & Rationale |
| Ligand Choice | High Impact. Bulky ligands (e.g., XPhos, RuPhos) sterically hinder β-hydride elimination and accelerate C-N reductive elimination. | Moderate Impact. Stable ligands prevent catalyst decomposition into species (like Pd black) that can promote homocoupling. | Use modern, sterically demanding biarylphosphine ligands. They are designed to favor the productive catalytic cycle.[4] |
| Atmosphere | Low Impact. Primarily affects catalyst lifetime. | Very High Impact. Oxygen is a primary initiator of the homocoupling pathway via oxidation of Pd(0). | Rigorously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) at all times.[7] |
| Base Choice | Moderate Impact. The base can influence the formation of Pd-H species. The cation (Na⁺, K⁺, Cs⁺) can also affect catalyst activity. | Low Impact. Less critical than atmosphere control, but very strong bases can sometimes promote catalyst degradation if impurities are present. | Screen common strong bases like NaOtBu, KOtBu, and LHMDS. The optimal base is often substrate-dependent.[10] |
| Temperature | Moderate Impact. Higher temperatures can increase the rate of β-hydride elimination relative to reductive elimination. | Moderate Impact. High temperatures can accelerate catalyst decomposition, which may lead to an increase in homocoupling. | Use the lowest temperature that provides a reasonable reaction rate (typically 80-110 °C). |
| Pd Pre-catalyst | Moderate Impact. Reliable pre-catalysts ensure efficient formation of the active L-Pd(0) species, minimizing side reactions from poorly controlled reduction steps. | High Impact. Using Pd(II) sources like Pd(OAc)₂ can be less reliable and may promote homocoupling if the reduction to Pd(0) is inefficient. | Use well-defined, commercially available pre-catalysts (e.g., G2, G3, or G4 Buchwald pre-catalysts) for better reproducibility and cleaner reactions.[8][11] |
Optimized Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with morpholine, a representative secondary amine.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene (degassed)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To the oven-dried reaction vial, add this compound, the XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.
-
Seal the vial with the septum cap, and then evacuate and backfill with argon three times.
-
-
Reagent Addition:
-
Through the septum, add the degassed anhydrous toluene via syringe.
-
Finally, add the morpholine via syringe.
-
-
Reaction:
-
Place the sealed vial in a preheated heating block or oil bath set to 100 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
-
Work-up:
-
Once the reaction is complete (or has reached maximum conversion), cool the vial to room temperature.
-
Quench the reaction by carefully adding water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to isolate the pure product.
-
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
Technical Support Center: Purification of 5-Bromo-1H-pyrazolo[3,4-c]pyridine by Column Chromatography
Welcome to the technical support center for the purification of 5-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the column chromatography of this compound. Our aim is to equip you with the necessary expertise to overcome common challenges and achieve high purity of your target molecule.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a heterocyclic compound with a molecular weight of approximately 198.02 g/mol .[1] Its structure, containing both a pyridine and a pyrazole ring, imparts a degree of polarity and the potential for hydrogen bonding. The presence of the basic nitrogen atoms on the pyridine and pyrazole rings can lead to interactions with the acidic silanol groups on standard silica gel, which is a critical consideration during purification.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A1: A common and effective eluent system for this compound is a gradient of ethyl acetate in hexanes.[2] Based on typical laboratory practice for compounds of similar polarity, a starting point for developing your separation would be a gradient of 0% to 50% ethyl acetate in hexanes.[2]
To optimize this, it is crucial to first determine the ideal Retention Factor (Rf) using Thin Layer Chromatography (TLC). The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3][4][5] An ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.4.[6]
Table 1: Example TLC Solvent Systems for Rf Determination
| % Ethyl Acetate in Hexanes | Observed Rf of this compound (Example) | Recommendation for Column Chromatography |
| 10% | 0.1 | Too low; increase polarity. |
| 20% | 0.25 | Good starting point for elution. |
| 30% | 0.4 | May elute too quickly; consider for later in the gradient. |
| 50% | 0.7 | Too high; likely co-elution with less polar impurities. |
Q2: My compound is streaking on the TLC plate and giving broad peaks during the column run. What could be the cause and how do I fix it?
A2: Streaking and peak broadening are often indicative of interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica gel. This can also suggest that your compound may be decomposing on the silica.[7]
Troubleshooting Steps:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier like triethylamine (Et3N) or pyridine to your eluent system (typically 0.1-1%).[8][9]
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase such as neutral alumina.[8]
-
Check Compound Stability: Before performing column chromatography, it's wise to assess the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[7]
Q3: I'm having difficulty separating my product from a closely running impurity. What strategies can I employ to improve the separation?
A3: Co-elution of closely related impurities is a common challenge. Here are several strategies to enhance resolution:
-
Optimize the Solvent System: Experiment with different solvent systems. For heterocyclic compounds, adding a small amount of a more polar solvent like methanol or isopropanol to a dichloromethane/hexanes mixture can sometimes improve selectivity.
-
Use a Longer Column: Increasing the length of the column provides more surface area for the separation to occur, which can improve the resolution of closely eluting compounds.[8]
-
Employ a Shallow Gradient: A slow, shallow gradient of the eluent can significantly improve the separation of compounds with similar Rf values.[8] Start with a low polarity mobile phase and very gradually increase the concentration of the more polar solvent.
-
High-Efficiency Silica Gel: Using silica gel with a smaller particle size can lead to a more efficient separation.
III. Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of this compound.
1. Preparation of the Slurry:
-
In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude sample).
-
Add the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes) to the silica gel to form a slurry.
-
Stir the slurry gently to remove any trapped air bubbles.
2. Packing the Column:
-
Secure the column in a vertical position.
-
Pour the silica gel slurry into the column.
-
Gently tap the side of the column to ensure even packing and remove any air pockets.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[10]
3. Loading the Sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent.[10] Carefully add this solution to the top of the column.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[9][10] Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the initial, low-polarity solvent system.
-
Gradually increase the polarity of the eluent according to your predetermined gradient.
-
Collect fractions and monitor their composition using TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
IV. Visualizing the Workflow and Troubleshooting
To further clarify the process, the following diagrams illustrate the standard workflow and a troubleshooting decision tree.
Caption: Standard workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
V. References
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
Study.com. (n.d.). Retention Factor in Chromatography | Overview & Formula. Retrieved from --INVALID-LINK--
-
HIX.AI. (2025). Chromatography Explained: Calculating Rf Values & Its Applications. Retrieved from --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. Retrieved from --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Bromopyridine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from --INVALID-LINK--
-
Chemistry For Everyone. (2025). What Is The RF Value And Its Importance In Chromatography?. Retrieved from --INVALID-LINK--
-
Mastelf. (2024). Retention Factor in Chromatography: Understanding Its Formula and Significance. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Purity Validation of 2-Bromo-4-iodopyridine by HPLC and GC-MS. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). How to Prepare 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine?. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products. Retrieved from --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--
References
- 1. This compound | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. study.com [study.com]
- 4. hix.ai [hix.ai]
- 5. studymind.co.uk [studymind.co.uk]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing debromination in reactions with 5-Bromo-1H-pyrazolo[3,4-c]pyridine
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination
Welcome to the technical support center for 5-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide is designed to provide expert, field-proven insights to help you navigate the synthetic challenges associated with this versatile building block. The primary focus is on troubleshooting and preventing the common side reaction of debromination (hydrodehalogenation), which can significantly lower yields and complicate purification.
The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, but its electron-deficient nature makes the C5-Brorno bond susceptible to cleavage under various reaction conditions. This guide offers detailed, question-and-answer-based troubleshooting protocols to address these issues directly.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing significant debromination during my Suzuki-Miyaura coupling reaction. What's causing this and how can I fix it?
Answer:
Debromination is a well-documented side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient N-heterocyclic halides.[1][2] The primary culprit is the formation of a palladium-hydride (Pd-H) species, which can participate in a competing catalytic cycle to replace the bromine atom with hydrogen.[3][4] Several factors can promote the formation of this Pd-H species and subsequent debromination:
-
The Base: Strong bases, especially alkoxides, can act as hydride donors. Even common bases like carbonates can promote debromination, particularly in the presence of water or other protic sources.[2][5]
-
The Catalyst/Ligand System: Highly active, electron-rich, and sterically bulky phosphine ligands, while excellent for promoting the desired coupling, can sometimes also accelerate the rate of debromination.[1][2]
-
Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the prevalence of side reactions, including debromination.[2]
-
Water Content: While a small amount of water is often necessary for efficient transmetallation in the Suzuki reaction, excessive water can be a proton source leading to hydrodehalogenation.[1][6]
The following workflow provides a systematic approach to minimizing debromination in your Suzuki-Miyaura coupling reactions.
Caption: Troubleshooting workflow for Suzuki coupling.
| Parameter | Standard Conditions (High Debromination) | Optimized Conditions (Low Debromination) | Rationale |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃ or XPhosPdG2/XPhos | Pre-catalysts often provide more consistent generation of the active Pd(0) species.[5] |
| Ligand | PPh₃ | SPhos, XPhos | Bulky, electron-rich biaryl phosphine ligands can promote faster reductive elimination of the desired product, outcompeting the debromination pathway.[1] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Phosphates and cesium carbonate are generally milder and less prone to promoting hydride formation.[1][3] |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (10:1) or Toluene/H₂O | Minimizing excess water reduces the primary proton source for hydrodehalogenation.[1][6] |
| Temperature | 100-110 °C | 80 °C | Lower temperatures can disfavor the debromination side reaction, which may have a higher activation energy.[3] |
This protocol is a starting point for minimizing debromination.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.5 equiv).[3]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[3]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 10:1 ratio.[3]
-
Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
FAQ 2: My Buchwald-Hartwig amination is failing, giving me mostly the debrominated starting material. How can I improve the yield of my desired C-N coupled product?
Answer:
Similar to Suzuki couplings, debromination in Buchwald-Hartwig aminations arises from competitive side reactions involving palladium-hydride species.[7] For acyclic secondary amines, another competing pathway is β-hydride elimination from the intermediate Pd(II)-amido complex, which also generates a Pd-H species and leads to the hydrodehalogenated arene.[7] The electron-deficient nature of the pyrazolo[3,4-c]pyridine ring makes it particularly susceptible.
Key factors to control are:
-
Ligand Choice: The ligand is critical. Modern biaryl phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are designed to promote the C-N reductive elimination step, which is often the yield-determining step and must outpace side reactions.[8][9]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, but overly aggressive bases can promote side reactions. Sodium tert-butoxide (NaOt-Bu) is common, but others like LHMDS or K₃PO₄ can be effective alternatives.
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally preferred.
Caption: Desired vs. undesired pathways in Buchwald-Hartwig amination.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., Xantphos, 1.2 equiv relative to Pd), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv) to a dry Schlenk tube.[9]
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry, and concentrate.
-
Purification: Purify by flash column chromatography.
FAQ 3: I am attempting a lithium-halogen exchange, but the reaction is messy, and I'm isolating the protonated (debrominated) pyrazolopyridine. How can I improve this?
Answer:
Lithium-halogen exchange is a powerful tool for C-C bond formation, but it is fraught with challenges when applied to N-H containing, electron-deficient heterocycles.
The primary issues are:
-
Competitive Deprotonation: The N-H proton on the pyrazole ring is acidic. Organolithium reagents like n-BuLi are extremely strong bases and can deprotonate the N-H faster than, or in competition with, the desired bromine-lithium exchange.[10] The resulting anion is then quenched by the proton source during work-up, leading to the debrominated product.
-
Reaction Temperature: These reactions are extremely fast and exothermic. They must be performed at very low temperatures (typically -78 °C or lower) to control reactivity and prevent side reactions.[11][12]
-
Protect the N-H Group: This is the most reliable strategy. Protecting the pyrazole nitrogen with a group like BOC (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) prevents competitive deprotonation. The protecting group can be removed later in the synthesis.[13]
-
Use a Hindered Base: t-BuLi is sometimes more effective than n-BuLi for halogen-lithium exchange at low temperatures, as its steric bulk can disfavor proton abstraction.[12]
-
Inverse Addition: Slowly adding the organolithium reagent to a cold solution of the substrate can help maintain a low concentration of the base, minimizing side reactions.[11]
-
Consider Magnesium-Halogen Exchange (Grignard Formation): Forming the Grignard reagent (R-MgBr) can be a milder alternative.[10][14] This can be achieved by reacting the bromo-compound with activated magnesium (e.g., Rieke magnesium) or by using a Knochel-Hauser base (e.g., i-PrMgCl·LiCl) for a halogen-magnesium exchange.
This protocol assumes the N-H of this compound has been protected (e.g., as the N-BOC derivative).
-
Reaction Setup: Add the N-protected this compound (1.0 equiv) to a flame-dried, three-neck flask under a strict argon atmosphere. Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 equiv, as a solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophile Quench: Add a solution of the desired electrophile (1.2 equiv) in anhydrous THF dropwise, again maintaining the low temperature.
-
Warming & Quench: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. sites.wp.odu.edu [sites.wp.odu.edu]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 5-Bromo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center dedicated to the efficient functionalization of 5-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of cross-coupling reactions with this valuable heterocyclic scaffold. The pyrazolo[3,4-c]pyridine core is a purine isostere, making it a privileged structure in medicinal chemistry.[1] However, its nitrogen-rich nature presents specific challenges, primarily related to catalyst inhibition.[2][3][4]
This document provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you overcome common hurdles and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing palladium-catalyzed cross-coupling with this compound?
The most significant challenge is catalyst poisoning . The this compound scaffold contains two nitrogen atoms (one in the pyridine ring and one in the pyrazole ring) that are Lewis basic. These nitrogen atoms can coordinate to the palladium catalyst center, leading to the formation of inactive or less active catalytic species.[2][3][5] This coordination competes with the essential steps of the catalytic cycle, such as oxidative addition, resulting in low or no product yield. The key to success is selecting a catalyst system—specifically the ligand—that can mitigate this inhibitory effect.[4][5]
Q2: Which type of ligand is best suited to prevent catalyst poisoning with this substrate?
Bulky, electron-rich phosphine ligands are the cornerstone of successful cross-coupling with nitrogen-containing heterocycles.[5][6]
-
Causality: These ligands serve two primary functions. First, their steric bulk creates a congested environment around the palladium atom, which physically hinders the coordination of the pyrazolopyridine's nitrogen atoms. Second, their electron-donating nature increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step and helps to outcompete the inhibitory substrate coordination.[3][7]
Highly effective ligands for this class of substrates include dialkylbiaryl phosphines (e.g., Buchwald-type ligands) and N-heterocyclic carbenes (NHCs).[8][9]
Q3: I need to perform a Suzuki-Miyaura coupling. What is a reliable starting catalyst system?
For a Suzuki-Miyaura C-C bond formation at the C-5 position, a robust starting point is crucial. The choice of ligand is paramount. While many systems can work, a combination of a palladium(II) precatalyst with a bulky biarylphosphine ligand is highly recommended for its broad applicability and robustness against catalyst inhibition.[5][8]
Logical Workflow for Catalyst System Selection
The following diagram illustrates a decision-making process for selecting and optimizing a catalyst system for coupling reactions with this compound.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine Derivatives
Welcome to the technical support center for the synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields for this important heterocyclic scaffold. The pyrazolo[3,4-c]pyridine core is a key structural motif in many biologically active compounds, making its efficient synthesis crucial for advancing research and development programs.[1][2]
This document provides a structured, question-and-answer approach to troubleshoot common issues, explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Core Synthesis of the this compound Scaffold
The initial synthesis of the core structure is the foundation of your subsequent derivatization. Low yields at this stage can be particularly frustrating. Let's address the common hurdles.
Q1: My yield for the initial cyclization to form the pyrazolo[3,4-c]pyridine ring is consistently low. What are the likely causes?
Low yields in the formation of the pyrazolo[3,4-c]pyridine core often stem from issues with the starting materials, reaction conditions, or the work-up procedure. A common route involves the diazotization of a substituted aminopyridine followed by cyclization.[1][3]
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in your aminopyridine precursor can significantly interfere with the diazotization and subsequent cyclization.
-
Recommendation: Ensure the purity of your starting aminopyridine. Recrystallization or column chromatography of the starting material may be necessary.[4]
-
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical for the success of this reaction.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). While some protocols suggest overnight stirring at room temperature, others may require heating to drive the reaction to completion.[3][4] It's also worth noting that some syntheses of related pyrazolopyridines have shown success at elevated temperatures.[4]
-
-
Inefficient Work-up and Purification: The product may be lost during the extraction and purification steps.
-
Recommendation: During the work-up, ensure that the pH is carefully adjusted to neutralize any remaining acid. The product can be sensitive to pH changes. For purification, silica gel column chromatography is typically effective. A gradient elution, for example, from 0-50% ethyl acetate in hexanes, can provide good separation.[3]
-
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The 5-bromo position is a versatile handle for introducing molecular diversity through cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2][5] However, these reactions are not without their challenges.
Q2: I am experiencing low conversion in my Suzuki-Miyaura coupling reaction with the this compound. What should I investigate?
Low conversion in Suzuki-Miyaura couplings is a frequent issue, often related to catalyst deactivation, suboptimal reaction conditions, or issues with the boronic acid/ester.
Troubleshooting Workflow for Low Conversion in Suzuki Coupling:
Caption: A logical workflow for diagnosing and resolving low conversion in Suzuki coupling reactions.
In-depth Explanation:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. For heteroaryl couplings, bulky, electron-rich phosphine ligands are often more effective.[6] If you are using a Pd(II) source, in-situ reduction to Pd(0) is required, and inefficiencies here can lead to low yields.[6]
-
Reaction Conditions: The base plays a crucial role in the transmetalation step. The choice of base should be carefully considered and screened.[6][7] Thoroughly degassing the solvent is critical to prevent oxidation of the active Pd(0) catalyst, which can lead to side reactions like homocoupling of the boronic acid.[7][8]
-
Boronic Acid/Ester: Boronic acids, particularly heteroaromatic ones, can be prone to degradation and protodeboronation.[6][8] Using a more stable boronate ester, such as a pinacol ester, can often improve results.[6][8]
Q3: My Buchwald-Hartwig amination on the this compound is giving a complex mixture of products. How can I improve the selectivity and yield?
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[9] However, side reactions and catalyst inhibition can lead to complex reaction mixtures.
Key Parameters for Optimization:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand | Screen different palladium pre-catalysts and bulky, electron-rich ligands (e.g., XPhos, RuPhos). | The nature of the amine and the heterocyclic substrate can influence the optimal catalyst-ligand combination.[10][11] |
| Base | Weaker bases like Cs₂CO₃ or stronger, non-nucleophilic bases like LHMDS or K₃PO₄ can be effective. | The choice of base is critical and can influence the rate of both the desired reaction and potential side reactions.[11][12] |
| Solvent | Anhydrous, polar aprotic solvents like dioxane or toluene are commonly used. | The solvent affects the solubility of the reagents and the stability of the catalytic species.[11] |
| Temperature | Typically requires elevated temperatures (80-110 °C). | Higher temperatures are often necessary to drive the reaction to completion, but excessive heat can lead to degradation.[11][12] |
Common Side Reactions and Their Mitigation:
-
Hydrodehalogenation: The bromo-substituent is replaced by a hydrogen atom.
-
Solution: Ensure that your solvent is not a source of hydrides and optimize the reaction time to avoid prolonged heating after the reaction is complete.[6]
-
-
Homocoupling of the Amine: Two molecules of the amine couple to form a hydrazine derivative.
-
Solution: This is often a sign of catalyst decomposition. Re-evaluate your catalyst system and ensure strictly anaerobic conditions.
-
Section 3: Protecting Group Strategies
The pyrazolo[3,4-c]pyridine core has two nitrogen atoms (N-1 and N-2) that can potentially react.[1] Selective functionalization often requires the use of protecting groups.
Q4: I am struggling with the selective N-protection of the pyrazolo[3,4-c]pyridine core. What strategies can I employ?
Selective N-protection is crucial for directing subsequent functionalization. The choice of protecting group and the reaction conditions will determine the regioselectivity.
Strategies for Selective N-Protection:
-
N-1 Protection: Mesylation (Ms) has been shown to selectively protect the N-1 position.[1]
-
N-2 Protection: Other protecting groups can be directed to the N-2 position under different conditions. It is advisable to consult the literature for specific examples that are analogous to your target molecule.[1]
Deprotection Considerations:
-
Choose a protecting group that is stable to the conditions of your subsequent reactions but can be removed without affecting other functional groups in your molecule.
Section 4: Purification Challenges
Even with a successful reaction, isolating the pure product can be a significant hurdle.
Q5: I am having difficulty purifying my this compound derivative. What purification techniques are most effective?
The polarity and solubility of pyrazolopyridine derivatives can vary widely depending on the substituents, making purification challenging.
Effective Purification Strategies:
-
Column Chromatography: This is the most common method for purifying these compounds.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining very pure material.[4]
-
Preparative TLC/HPLC: For small quantities of material or for very difficult separations, preparative TLC or HPLC can be employed.
Experimental Protocols
General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific starting material.
-
To a solution of the starting 2-bromo-5-aminopyridine derivative (1.0 equiv.) in acetic acid, add sodium nitrite (1.0 equiv.) portion-wise at room temperature.[3]
-
Stir the reaction mixture at room temperature overnight, monitoring the progress by TLC.[3]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[3]
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography.[3]
General Procedure for Suzuki-Miyaura Cross-Coupling
This is a representative protocol and should be optimized for your specific substrates.
-
In a flame-dried Schlenk flask, combine the this compound derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst and ligand (e.g., Pd(dppf)Cl₂, 3-5 mol%).[13]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[7]
-
Add the anhydrous, degassed solvent (e.g., a mixture of acetonitrile and water) via syringe.[13]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an appropriate aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bristol.ac.uk [bristol.ac.uk]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Stability of 5-Bromo-1H-pyrazolo[3,4-c]pyridine under acidic and basic conditions
Introduction
Welcome to the technical support guide for 5-Bromo-1H-pyrazolo[3,4-c]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic building block.[1][2] The pyrazolo[3,4-c]pyridine core is of growing interest in therapeutic development due to its structural similarity to purines, making it a valuable scaffold in fragment-based drug discovery (FBDD).[1] However, its stability under various reaction conditions, particularly in acidic and basic media, is a critical parameter for successful synthetic elaboration.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems, and implement robust solutions, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this molecule revolve around the reactivity of the pyrazolopyridine ring system and the carbon-bromine bond. The two nitrogen atoms in the pyrazole and pyridine rings have lone pairs of electrons that can be protonated under acidic conditions or act as sites for other electrophilic attack. Conversely, under basic conditions, deprotonation of the N-H group on the pyrazole ring can occur, increasing the electron density of the system and potentially influencing reactivity. The bromine atom itself can be susceptible to nucleophilic substitution or metal-catalyzed reactions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and atmospheric oxygen. Like many brominated heterocyclic compounds, it should be handled with care, using appropriate personal protective equipment (PPE), as it may be harmful if swallowed, inhaled, or in contact with skin.[3][4][5]
Q3: What are the visible signs of degradation?
A3: Visual signs of degradation can include a change in color (the pure compound is often reported as a yellow or white solid), clumping (indicating moisture absorption), or a change in solubility. However, significant degradation can occur without any visible change. Therefore, analytical confirmation via methods like HPLC, LC-MS, or ¹H NMR is essential to confirm purity before use, especially after prolonged storage.[6]
Q4: Is the C-Br bond susceptible to cleavage under typical reaction conditions?
A4: Yes, the C-Br bond is a reactive handle, which is often its intended purpose in cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira reactions.[1][2][4] However, this reactivity also means it can be susceptible to cleavage under unintended conditions. For example, strongly reductive conditions or certain strong acids/bases at elevated temperatures could potentially lead to hydrodebromination or other side reactions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols to resolve the problems.
Issue 1: Low yield or unexpected byproducts during reactions in acidic media.
Question: I am attempting a reaction with this compound using trifluoroacetic acid (TFA) as a catalyst, and I'm observing a complex mixture of products with low recovery of my starting material. What could be happening?
Expert Analysis: Strong acidic conditions can lead to several complications. The pyrazolo[3,4-c]pyridine core has multiple basic nitrogen atoms that can be protonated. This protonation alters the electronic properties of the heterocyclic system, which can either deactivate it towards a desired reaction or activate it towards degradation. While the 1H-pyrazolo[3,4-c]pyridine core is generally considered thermodynamically stable, strong acids like TFA at elevated temperatures can promote unwanted side reactions.[1] Potential degradation pathways in strong acid could include:
-
Hydrolysis or solvolysis: If water or other nucleophilic solvents are present.
-
Debromination: Although less common without a catalyst, it can occur under harsh conditions.
-
Ring-opening/rearrangement: This is a possibility under very forcing conditions, though less likely for this stable fused-ring system.
Workflow for Diagnosing and Solving Acidic Instability
Below is a logical workflow to systematically address stability issues under acidic conditions.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Contemporary DaguerreotypesStoring & Handling Bromine | Contemporary Daguerreotypes [cdags.org]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Palladium Catalyst Removal in the Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing palladium catalyst residues from reaction mixtures involving 5-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the synthesis of high-purity active pharmaceutical ingredients (APIs).
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are indispensable tools in modern organic synthesis, particularly for constructing complex heterocyclic scaffolds like this compound.[1][2] However, the removal of residual palladium to levels mandated by regulatory bodies like the International Council for Harmonisation (ICH) presents a significant purification challenge.[1][3] This guide provides a systematic approach to tackling this issue, ensuring your final compound meets the stringent purity requirements for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my this compound product?
A1: Residual palladium in an active pharmaceutical ingredient (API) can have detrimental effects. Firstly, palladium is a heavy metal with potential toxicity, and regulatory agencies impose strict limits on its presence in final drug products (typically in the low ppm range).[1][4] Secondly, trace palladium can interfere with downstream biological assays, leading to false positives or negatives.[5][6] Finally, residual catalyst can affect the stability and degradation profile of the API.
Q2: I performed a Suzuki coupling to synthesize a derivative of this compound and now have a black precipitate (palladium black). What is the best first step for removal?
A2: The formation of palladium black indicates catalyst decomposition.[7] A simple and effective initial step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®.[8][9] This will remove the bulk of the heterogeneous palladium species. However, this method is often insufficient to remove all palladium residues, and a secondary purification step is usually necessary.[5][6]
Q3: What are the primary methods for palladium removal, and how do I choose the right one for my this compound compound?
A3: The main strategies for palladium removal can be categorized as follows:
-
Adsorption: Using solid-supported scavengers that bind to palladium. Common adsorbents include activated carbon and silica or polymer resins functionalized with thiol, amine, or thiourea groups.[1][4][10]
-
Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor.[1][4]
-
Extraction: Using a liquid-liquid extraction to partition the palladium into an aqueous phase, often with the aid of a chelating agent.[8]
-
Chromatography: While flash column chromatography can remove a significant portion of palladium, it is often not sufficient on its own to reach very low ppm levels.[5][8]
The choice of method depends on several factors, including the nature of your product (solubility, stability), the solvent system, the nature of the palladium species, and the desired final palladium concentration. For nitrogen-containing heterocycles like this compound, which can coordinate to palladium, specialized scavengers are often the most effective solution.
Troubleshooting Guide: Common Issues in Palladium Removal
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: High Palladium Levels After Standard Column Chromatography
-
Observation: Your product appears pure by TLC and ¹H NMR, but ICP-MS analysis reveals palladium levels >100 ppm.
-
Causality: Flash column chromatography alone is often insufficient for complete palladium removal, with studies showing it may only remove around 90% of the residual metal.[5] Palladium can co-elute with the product, especially if the product itself has chelating properties, which is common for nitrogen-containing heterocycles.
-
Troubleshooting Steps:
-
Introduce a Scavenging Step: Before chromatography, treat the crude reaction mixture with a palladium scavenger.
-
Optimize Chromatography Conditions: Experiment with different solvent systems. Sometimes, a less polar eluent can help retain the palladium on the silica.
-
Post-Chromatography Scavenging: If the product is already "purified" by chromatography, dissolve it in a suitable solvent and treat it with a scavenger.
-
Issue 2: Product Loss During Scavenging with Activated Carbon
-
Observation: Treatment with activated carbon effectively removes palladium but results in a significant loss of your this compound product.
-
Causality: Activated carbon has a high surface area and can non-selectively adsorb organic molecules, including your product, in addition to palladium.[11]
-
Troubleshooting Steps:
-
Optimize Carbon Loading: Reduce the amount of activated carbon used. Perform small-scale experiments to find the minimum amount required for effective palladium removal.
-
Screen Different Types of Carbon: Various grades of activated carbon are available with different pore sizes and surface properties.[12][13] Some may have a lower affinity for your specific product.
-
Consider a More Selective Scavenger: Switch to a silica-based scavenger with functional groups (e.g., thiol, thiourea) that have a higher affinity for palladium and a lower affinity for your product.[10]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Observation: The same purification protocol yields varying levels of residual palladium in different batches.
-
Causality: Inconsistencies can arise from variations in the reaction conditions that affect the final state of the palladium (e.g., Pd(0) vs. Pd(II), soluble vs. insoluble species). The age and quality of the scavenger can also play a role.
-
Troubleshooting Steps:
-
Standardize Reaction Work-up: Ensure consistent work-up procedures before the scavenging step.
-
Characterize the Palladium Species: If possible, try to determine the nature of the residual palladium. Oxidizing agents can sometimes be used to convert Pd(0) to the more easily scavenged Pd(II).
-
Scavenger Quality Control: Use fresh, high-quality scavengers. Store them according to the manufacturer's instructions.
-
Decision-Making Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy for your this compound synthesis.
Caption: Decision workflow for selecting a palladium removal strategy.
Comparative Analysis of Palladium Scavengers
The following table provides a comparison of common palladium scavenging methods.
| Method | Advantages | Disadvantages | Best Suited For |
| Activated Carbon | Low cost, effective for various Pd species.[1][12] | Can cause product loss through non-specific adsorption[11], fine powder can be difficult to handle. | Initial bulk palladium removal, cost-sensitive processes. |
| Silica-Based Thiol Scavengers (e.g., Si-Thiol) | High selectivity for palladium, low product loss, easy to handle.[10] | Higher cost than activated carbon. | Reactions where product loss is a major concern, achieving very low Pd levels. |
| Silica-Based Thiourea Scavengers (e.g., Si-THU) | Versatile for various forms of palladium, effective in organic solvents.[10] | Can be less effective than Si-Thiol for certain Pd species. | Broad applicability in various organic solvents. |
| Polymer-Supported Scavengers (e.g., Polystyrene-TMT) | High capacity, good mechanical stability. | Can swell in certain solvents, potentially lower reactivity than silica-based scavengers. | Large-scale applications. |
| Crystallization | Can be highly effective and cost-efficient if a suitable solvent system is found.[1][4] | Not always feasible, can sometimes concentrate impurities in the crystal lattice.[3] | Products that are highly crystalline and have significantly different solubility from the palladium species. |
Experimental Protocols
The following are detailed, step-by-step protocols for common palladium removal techniques.
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger (Si-Thiol)
This protocol is recommended when high product recovery and very low final palladium levels are required.
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate) to a concentration of 10-50 mg/mL.
-
Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally through small-scale trials.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[14]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a cost-effective option, particularly for initial bulk palladium removal.
-
Dissolution: Dissolve the crude this compound product in a suitable solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon to the solution. A starting point is typically 5-10 wt% relative to the crude product weight.
-
Stirring: Stir the mixture at room temperature or an elevated temperature (e.g., 45-60 °C) for 2-18 hours.[1]
-
Filtration: Filter the hot mixture through a pad of Celite® to remove the activated carbon. It is crucial to keep the mixture warm during filtration if the product has limited solubility at room temperature.
-
Washing: Wash the Celite® pad with fresh, hot solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Workflow for Scavenger Screening
Caption: A systematic workflow for screening palladium scavengers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. arborassays.com [arborassays.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. silicycle.com [silicycle.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. pharmtech.com [pharmtech.com]
Technical Support Center: Managing Regioselectivity in Reactions of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the 5-Bromo-1H-pyrazolo[3,4-c]pyridine scaffold. This versatile heterocyclic core is a cornerstone in modern drug discovery, bearing a structural resemblance to purine that makes it a privileged fragment for targeting a wide array of biological targets, including various kinases.[1] However, its synthetic utility is intrinsically linked to the ability to control reactions at its multiple reactive sites. The presence of two nucleophilic nitrogen atoms (N1 and N2) in the pyrazole ring and electrophilic carbons (C3, C5, and C7) presents a significant challenge in achieving regiochemical control.
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into troubleshooting common regioselectivity issues through a series of frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and why is regioselectivity a concern?
A1: The this compound scaffold has several key reactive sites that can participate in various chemical transformations. Understanding these sites is the first step in designing a successful synthetic strategy.
-
N1 and N2 Nitrogens: These are the most common sites for nucleophilic attack in reactions like alkylation and arylation. Because the pyrazole ring is tautomeric, reactions often yield a mixture of N1 and N2 substituted products, which can be difficult to separate and may possess vastly different biological activities.
-
C5-Bromo Position: The bromine atom at the C5 position is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1][2][3]
-
C3 and C7 Positions: These positions have C-H bonds that can be functionalized through directed metalation or C-H activation strategies, typically after the N-H and C-Br sites have been addressed.[1]
Controlling regioselectivity is paramount because the specific arrangement of substituents on the scaffold dictates its three-dimensional shape and its ability to interact with a biological target. Inconsistent or poor regioselectivity leads to product mixtures that require costly and time-consuming purification, ultimately impacting project timelines and yields.
Caption: Key reactive sites on the pyrazolopyridine core.
Q2: How can I reliably distinguish between N1 and N2 isomers?
A2: Differentiating between N1 and N2 regioisomers is a critical step and can be challenging. A combination of spectroscopic techniques is typically required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most common method.
-
1D NOE (Nuclear Overhauser Effect): Irradiation of an N-alkyl or N-aryl substituent should show an NOE to the proton at the C7 position for the N1 isomer, and to the proton at the C3 position for the N2 isomer.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations. For an N1-alkylated product, you should see a correlation from the N-CHx protons to the C7a carbon. For an N2-alkylated product, the correlation will be to the C3a carbon.
-
-
X-Ray Crystallography: This is the definitive, gold-standard method for unambiguous structure determination.[4][5][6] If you can obtain a single crystal of your product, an X-ray structure will provide conclusive proof of its regiochemistry.
Q3: What computational tools can predict regioselectivity?
A3: Density Functional Theory (DFT) calculations are increasingly used to predict the outcome of reactions. By calculating the energies of the transition states leading to the N1 and N2 products, one can predict which isomer is kinetically favored.[7][8] Additionally, calculating the thermodynamic stability of the final products can indicate which isomer is the thermodynamic product. Natural Bond Orbital (NBO) analysis can also reveal the relative nucleophilicity of the N1 and N2 atoms.[9]
Troubleshooting Guide: N-Alkylation & N-Arylation
The direct N-alkylation or N-arylation of this compound frequently results in a mixture of N1 and N2 isomers. The ratio of these isomers is highly dependent on the reaction conditions.
Problem: My N-alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity?
Solution: The regiochemical outcome is a delicate balance of steric, electronic, and solvent effects, often dictated by the choice of base. You can steer the reaction toward your desired isomer by carefully modifying these parameters.
Caption: Decision workflow for optimizing N-alkylation.
Controlling Factors for N-Alkylation Regioselectivity:
| Factor | Condition Favoring N1 Isomer | Condition Favoring N2 Isomer | Causality & Rationale |
| Base | Strong, non-coordinating bases like NaH . | Weaker, larger, more polarizable bases like K₂CO₃ or Cs₂CO₃ . | NaH: Forms a "tight ion pair" between the indazolide anion and Na⁺. The cation coordinates to the more sterically accessible N1, directing the electrophile to this position.[10][11] Cs₂CO₃: Forms a "solvent-separated ion pair," especially in polar solvents. The large, soft Cs⁺ cation does not coordinate as strongly, allowing the reaction to proceed at the more electronically favored (more nucleophilic) N2 position.[9] |
| Solvent | Non-polar aprotic solvents like THF or Dioxane . | Polar aprotic solvents like DMF or DMSO . | Non-polar: These solvents do not effectively solvate the cation, promoting the "tight ion pair" mechanism that favors N1 alkylation. Polar: These solvents effectively solvate the cation, leading to a "naked" anion where the intrinsic reactivity of the N2 position dominates. |
| Temperature | Lower temperatures (e.g., 0 °C to room temp). | Higher temperatures (may favor thermodynamic product). | Lower temperatures generally favor the kinetically controlled product. In many cases with NaH, the N1 product is the kinetic product. Higher temperatures can sometimes allow for equilibration to the more thermodynamically stable isomer, which can be either N1 or N2 depending on the substituents. |
| Steric Hindrance | Bulky C7 substituent on the ring; smaller alkylating agent. | Bulky C3 substituent on the ring; bulkier alkylating agent. | Steric hindrance around one nitrogen will naturally direct the alkylating agent to the other, less hindered nitrogen. |
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
The C5-bromo position is the primary site for introducing molecular diversity via cross-coupling reactions. However, these reactions are not without their challenges.
Problem: I am observing significant debromination of my starting material during a Suzuki-Miyaura coupling reaction.
Solution: Debromination is a common side reaction where the bromine atom is replaced by a hydrogen atom from the solvent or other reagents. This is often caused by an overly reactive catalyst system or suboptimal conditions.
-
Catalyst Choice is Critical: Standard catalysts like Pd(PPh₃)₄ can sometimes be too reactive, leading to competitive hydrodehalogenation.
-
Base Selection: The choice of base is important.
-
Recommendation: Use a milder base like K₃PO₄ or K₂CO₃ instead of stronger bases like Cs₂CO₃ or hydroxides if debromination is an issue.
-
-
Solvent and Temperature:
-
Recommendation: Ensure your solvents are thoroughly degassed to remove oxygen, which can degrade the catalyst. Run the reaction at the lowest temperature that provides a reasonable reaction rate (often 80-100 °C).
-
Problem: My Buchwald-Hartwig amination of the C5-bromo position is sluggish or gives low yields.
Solution: C-N bond formation can be sensitive to ligand choice and substrate electronics.
-
Ligand Selection: The ligand is key to promoting reductive elimination.
-
Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong that it degrades your substrate or functional groups on your coupling partner.
-
Amine Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly.
-
Recommendation: For challenging amines, increase the catalyst loading (from 1-2 mol% to 5 mol%) and reaction temperature.
-
Problem: My Sonogashira coupling is failing. What are the common points of failure?
Solution: The Sonogashira reaction relies on a dual catalytic cycle (Palladium and Copper). Failure often points to an issue with one of these catalysts or the reaction setup.
-
Copper(I) Co-catalyst: The role of the copper is to form a copper(I) acetylide, which then transmetalates to the palladium center.[16]
-
Recommendation: Ensure you are using a reliable source of Cu(I), such as copper(I) iodide (CuI). The CuI should be fresh or stored under inert gas as it can oxidize over time.
-
-
Base: The base deprotonates the terminal alkyne.
-
Oxygen Exclusion: The catalytic cycle is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling).
-
Recommendation: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Key Experimental Protocols
Disclaimer: These are generalized protocols and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: Regioselective N1-Alkylation (Kinetic Control)
This protocol is designed to favor the formation of the N1-alkylated isomer.
-
To a flame-dried round-bottom flask under an Argon atmosphere, add this compound (1.0 eq).
-
Add anhydrous Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes. The solution may become a slurry.
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N1 isomer.
Protocol 2: Suzuki-Miyaura Coupling at the C5-Position
This protocol uses a modern catalyst system to minimize side reactions.
-
To a microwave vial or Schlenk flask, add this compound (or its N-protected derivative, 1.0 eq), the arylboronic acid (1.5 eq), and Potassium Phosphate (K₃PO₄, 3.0 eq).
-
Add the catalyst, XPhosPdG3 (2 mol%).
-
Evacuate and backfill the vessel with Argon three times.
-
Add degassed 1,4-Dioxane and Water (typically a 10:1 ratio, to a concentration of 0.1-0.2 M).
-
Seal the vessel and heat to 90-110 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel chromatography.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X‐Ray Crystal Structure and Moldesign Calculation of 1H‐Pyrazolo [3,4‐c]pyridine | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive NMR Characterization of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous potent inhibitors of key biological targets such as cyclin-dependent kinases (CDKs)[1][2]. The synthesis of derivatives, such as 5-Bromo-1H-pyrazolo[3,4-c]pyridine, provides a crucial building block for library development through subsequent cross-coupling reactions[3]. However, its value is entirely dependent on unambiguous structural verification. The potential for N1-H and N2-H tautomerism in the pyrazole ring system necessitates a robust analytical methodology to confirm not only the connectivity but also the predominant tautomeric form in solution.
This guide provides an in-depth comparison of the expected nuclear magnetic resonance (NMR) characteristics of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and outline a self-validating workflow using one- and two-dimensional NMR techniques. This document is intended for researchers, scientists, and drug development professionals who require a definitive spectroscopic fingerprint of this important heterocyclic building block.
Part 1: Predicted Spectral Features and Structural Rationale
Before acquiring experimental data, a thorough understanding of the expected spectral features is paramount. The structure of this compound presents a unique electronic environment that dictates the chemical shifts of its constituent protons and carbons.
Molecular Structure and Numbering:
The molecule possesses four protons and seven carbons that will give rise to distinct NMR signals. Studies on related 5-substituted pyrazolo[3,4-c]pyridines have demonstrated that these compounds overwhelmingly exist in the N1-H tautomeric form in solution, a crucial piece of information for our analysis[1][2].
¹H NMR Predictions: The proton spectrum is expected to feature four signals: one broad singlet for the exchangeable N-H proton and three signals in the aromatic region for the protons on the pyridine ring. A predicted spectrum in DMSO-d₆ suggests the following approximate shifts[4]:
-
N1-H: A very downfield, broad singlet (~13.9 ppm). Its position is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and proton exchange[5][6].
-
H7: Expected to be the most downfield of the aromatic protons (~8.6 ppm), appearing as a doublet. Its proximity to the electron-withdrawing pyrazole ring and the adjacent pyridine nitrogen (N6) causes significant deshielding.
-
H4: Also expected to be a downfield doublet (~8.5 ppm). It is deshielded by the adjacent pyridine nitrogen (N6) and the fused pyrazole ring.
-
H3: The most upfield aromatic signal (~8.2 ppm), appearing as a singlet. It lacks direct coupling partners.
¹³C NMR Predictions: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals. The chemical shifts are governed by the electronegativity of the nitrogen atoms, the inductive effect of the bromine, and the aromatic ring currents. Based on data for pyridine and substituted pyrazoles, we can predict the following[7][8]:
-
C7a & C3a (Quaternary): These bridgehead carbons are adjacent to nitrogen atoms and are expected in the 135-150 ppm range.
-
C5 (Quaternary): The carbon directly attached to the bromine atom will be significantly shifted. While bromine's electronegativity might suggest a downfield shift, the "heavy atom effect" can sometimes induce an upfield shift. However, in aromatic systems, the C-Br signal is typically found around 110-125 ppm.
-
C7 & C4 (Methine): These carbons are alpha to the pyridine nitrogen and are expected to be the most deshielded of the CH carbons, likely appearing in the 145-155 ppm range[7].
-
C3 (Methine): This carbon is beta to two nitrogen atoms and is expected to be the most upfield of the aromatic carbons, likely around 110-120 ppm.
-
C7b (Quaternary): This carbon is part of the pyrazole ring and its shift will be influenced by the adjacent nitrogens.
Part 2: A Validated Experimental Workflow for Structural Elucidation
To move from prediction to definitive proof, a logical sequence of NMR experiments is required. This workflow ensures that each piece of data builds upon the last, culminating in an unambiguous assignment of the entire molecule.
Experimental Workflow Diagram
Caption: Logical workflow for the complete NMR characterization of this compound.
Detailed Experimental Protocols
1. Sample Preparation:
-
Objective: To prepare a sample of sufficient concentration in a suitable solvent for all necessary NMR experiments.
-
Protocol:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the tube and gently vortex or sonicate until the solid is fully dissolved.
-
-
Causality: DMSO-d₆ is the solvent of choice for several reasons. First, it is an excellent solvent for many polar heterocyclic compounds. Second, its high boiling point minimizes evaporation during longer experiments. Most importantly, it forms hydrogen bonds with the N-H proton, slowing down its exchange rate and typically allowing for its observation as a distinct, albeit often broad, signal[9][10]. Using chloroform-d (CDCl₃) might result in the N-H proton signal being broadened into the baseline or not observed at all.
2. 1D NMR Acquisition:
-
Objective: To obtain high-quality one-dimensional proton and carbon spectra.
-
Protocols:
-
¹H NMR: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio (>30:1).
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This is a lower sensitivity experiment and will require a longer acquisition time. The goal is to clearly resolve all seven expected carbon signals[11].
-
3. 2D NMR Acquisition for Connectivity Mapping:
-
Objective: To establish the bonding framework of the molecule through correlation spectroscopy[12][13].
-
Protocols:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other (typically through 2 or 3 bonds). It is essential for mapping the proton network on the pyridine ring[14].
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond correlation). It provides a direct link between the proton and carbon skeletons[15].
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the structure of complex heterocycles. It reveals correlations between protons and carbons over two and three bonds, allowing for the assignment of non-protonated (quaternary) carbons and piecing together the entire molecular structure[13][16].
-
Part 3: Data Interpretation and Comparative Analysis
This section details how to interpret the data from the proposed workflow to arrive at a definitive structural assignment.
Predicted Data Summary
The following table summarizes the expected NMR data based on predictive models and comparison with related structures.
| Position | ¹H NMR (DMSO-d₆) δ (ppm), Multiplicity, J (Hz) | ¹³C NMR (DMSO-d₆) δ (ppm) | Key 2D Correlations |
| 1-NH | ~13.9, br s | - | HMBC to C3, C7a, C3a |
| 3 | ~8.2, s | ~115 | HSQC to H3; HMBC to C3a, C4, C7b |
| 4 | ~8.5, d, J ≈ 5 Hz | ~150 | HSQC to H4; COSY to H?; HMBC to C3, C5, C7b |
| 5 | - | ~118 | HMBC from H4, H? |
| 7 | ~8.6, d, J ≈ 5 Hz | ~152 | HSQC to H7; COSY to H?; HMBC to C5, C7a, C7b |
| 3a | - | ~140 | HMBC from H3, H4 |
| 7a | - | ~145 | HMBC from H7, N1-H |
| 7b | - | ~138 | HMBC from H3, H4, H7 |
(Note: Specific J-couplings between H4 and H7 are dependent on the intervening atoms and geometry. COSY will clarify this.)
Analysis through 2D NMR
The power of 2D NMR is in its ability to resolve ambiguity. For this compound, the HMBC experiment is the key to the puzzle.
Caption: Expected key 2- and 3-bond ¹H-¹³C HMBC correlations for structural confirmation.
-
Assigning the Pyridine Ring: The COSY spectrum should show a correlation between the two doublets at ~8.5 and ~8.6 ppm, assigning them to adjacent protons H4 and H7. The singlet at ~8.2 ppm must therefore be H3.
-
Linking Protons to Carbons: The HSQC spectrum will provide three cross-peaks, definitively linking H3, H4, and H7 to their directly bonded carbons.
-
Solving the Quaternary Carbons: The HMBC spectrum provides the final, unambiguous connections:
-
The proton H4 should show a correlation to the carbon bearing the bromine (C5). H7 should also show a correlation to C5, confirming its position.
-
The N-H proton is invaluable here; it should show long-range correlations to the bridgehead carbons C7a and C3a, confirming the N1-H tautomer and locking down the pyrazole ring orientation.
-
Proton H3 will correlate to C4 and the quaternary carbons C3a and C7b, completing the connectivity map.
-
Conclusion
The structural characterization of this compound is not achievable with 1D NMR alone. The potential for isomerism and the presence of multiple quaternary carbons demand a systematic, multi-technique approach. By following the prescribed workflow—beginning with a standard ¹H NMR, followed by ¹³C{¹H}, COSY, HSQC, and culminating in the HMBC experiment—a researcher can generate a self-validating dataset. The key diagnostic features are the long-range correlations observed in the HMBC spectrum, particularly from the N1-H proton to the bridgehead carbons (C7a, C3a) and from the pyridine protons (H4, H7) to the brominated carbon (C5). This comprehensive NMR fingerprint provides the definitive structural proof required for its confident use in medicinal chemistry and drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. 5-Bromo-1H-pyrazolo[3,4-b]pyridine, CAS No. 875781-17-2 - iChemical [ichemical.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. testbook.com [testbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. bhu.ac.in [bhu.ac.in]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Mass spectrometry analysis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine and its derivatives
The second round of searches yielded more specific information. I found an article discussing the mass spectrometry of substituted ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates, which provides some insight into the fragmentation of the pyrazolopyridine core, although the substitution pattern is different. I also found information on the mass spectrometry of pyridine and its derivatives using both ESI and APCI, which will be helpful for the comparison. The search also provided resources on the fragmentation of bromo-substituted compounds, highlighting the characteristic isotopic pattern of bromine.
However, I still lack a dedicated mass spectrum or a detailed, published fragmentation pattern specifically for 5-Bromo-1H-pyrazolo[3,4-c]pyridine. While I can now propose a more educated theoretical fragmentation pathway, the guide would be significantly strengthened by direct experimental data or a closely related published spectrum.
Therefore, the next logical step is to try and locate a publicly available mass spectrum of the target compound or a very close analogue. If that is not available, I will proceed with constructing the guide based on the information I have, clearly stating that the fragmentation pattern is a theoretical proposal based on established principles and data from related compounds.I have completed a comprehensive search for information on the mass spectrometry analysis of this compound and its derivatives. While I was unable to find a publicly available, specific mass spectrum for this exact compound, I have gathered a significant amount of relevant information. This includes:
-
Comparisons of ESI and APCI ionization techniques for similar heterocyclic and halogenated compounds.
-
General fragmentation patterns of pyrazoles, pyridines, and bromo-substituted aromatic compounds.
-
Information on the mass spectrometry of a closely related isomer, 5-Bromo-1H-pyrazolo[3,4-b]pyridine, which provides valuable insights into potential fragmentation pathways.
-
Authoritative resources on the principles of mass spectrometry and fragmentation mechanisms.
Based on this collected information, I can now proceed to construct the in-depth technical guide as requested. I will create a theoretically derived yet well-supported guide that explains the expected mass spectrometric behavior of this compound and its derivatives under different conditions. I will clearly state that the specific fragmentation patterns are proposed based on established chemical principles and data from analogous structures, in the absence of a published spectrum for the exact target molecule.
Therefore, I have sufficient information to fulfill the user's request without further searching.
A Comparative Guide to the Mass Spectrometry Analysis of this compound and its Derivatives.
This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of this compound and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of why certain techniques are chosen and how to interpret the resulting data with confidence. We will explore the interplay between ionization sources, mass analyzers, and the inherent chemical properties of these heterocyclic compounds, supported by established best practices and data from analogous structures.
Foundational Principles: Understanding the Analyte and the Technique
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The presence of a bromine atom and multiple nitrogen atoms imparts distinct chemical properties that heavily influence its behavior in a mass spectrometer. The primary analytical objectives for this class of compounds typically include confirmation of molecular weight, structural elucidation of novel derivatives, and quantification in complex matrices.
Mass spectrometry (MS) is an indispensable tool for these tasks, measuring the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is paramount and is dictated by the analyte's polarity, thermal stability, and the desired level of structural information. For the pyrazolopyridine scaffold, soft ionization techniques are generally preferred to preserve the molecular ion and control fragmentation.
Ionization Techniques: A Comparative Analysis
The two most common ionization techniques for the analysis of compounds like this compound are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is well-suited for polar and moderately polar compounds that are soluble in a protic solvent. It generates ions from a solution by creating a fine spray of charged droplets.
Mechanism of Ionization: The analyte solution is passed through a heated capillary to which a high voltage is applied. This creates a spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For pyrazolopyridines, protonation of one of the basic nitrogen atoms is the most likely ionization pathway in positive ion mode.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve the this compound derivative in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µg/mL. The formic acid aids in the protonation of the analyte.
-
Infusion: Directly infuse the sample solution into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (Nitrogen): 30 - 50 psi
-
Drying Gas (Nitrogen) Flow: 5 - 10 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Fragmentor Voltage: 70 - 120 V (a higher voltage can induce in-source fragmentation if desired).
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is particularly effective for less polar and more volatile compounds.
Mechanism of Ionization: The sample solution is nebulized into a heated chamber where the solvent and analyte are vaporized. A corona discharge needle ionizes the solvent molecules, which then transfer a proton to the analyte molecules in the gas phase.
Experimental Protocol: APCI-MS Analysis
-
Sample Preparation: Prepare the sample as described for ESI, though a wider range of solvents, including less polar ones, can be used.
-
Injection: The sample is typically introduced via an LC system, but direct infusion is also possible.
-
MS Parameters (Positive Ion Mode):
-
Corona Discharge Current: 2 - 5 µA
-
Vaporizer Temperature: 350 - 450 °C
-
Nebulizer Gas (Nitrogen): 40 - 60 psi
-
Drying Gas (Nitrogen) Flow: 5 - 10 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
ESI vs. APCI: A Head-to-Head Comparison
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Best for polar to moderately polar compounds | Best for moderately polar to non-polar compounds |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability due to vaporization step |
| Matrix Effects | More susceptible to ion suppression from salts and non-volatile components | Generally less susceptible to matrix effects |
| Flow Rate | Optimal at lower flow rates (nL/min to low µL/min) | More robust at higher flow rates (µL/min to mL/min) |
| Adduct Formation | Prone to the formation of solvent and salt adducts | Less prone to adduct formation |
Recommendation for this compound: For the parent compound and its derivatives that possess sufficient polarity and are soluble in common LC-MS solvents, ESI is the recommended starting point due to its soft nature and high sensitivity. APCI is a valuable alternative, particularly for less polar derivatives or when matrix effects are a concern.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination
For drug development and the characterization of novel compounds, high-resolution mass spectrometry is essential. Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers provide accurate mass measurements, which allow for the determination of the elemental composition of the molecular ion and its fragments.
The Bromine Isotope Pattern: A key feature in the mass spectrum of any bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity separated by 2 m/z units for every ion containing a bromine atom. This "M" and "M+2" pattern is a definitive indicator of the presence of bromine.
Fragmentation Analysis: Elucidating the Structure
Proposed Fragmentation of Protonated this compound (m/z 198/200):
The protonated molecule will be selected in the first stage of the mass spectrometer and then fragmented by collision-induced dissociation (CID).
-
Loss of HBr: A common fragmentation pathway for bromo-substituted aromatic compounds is the loss of a hydrogen bromide molecule. This would result in a fragment ion at m/z 117.
-
Loss of Br radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical, resulting in a fragment ion at m/z 119.
-
Ring Cleavage: The pyrazolopyridine core can undergo ring opening and subsequent fragmentation. A common fragmentation of the pyrazole ring involves the loss of N2H, which would lead to a fragment at m/z 169/171. The pyridine ring can lose HCN, resulting in a fragment at m/z 171/173.
Experimental Protocol: Tandem MS (MS/MS) Analysis
-
Ionization: Ionize the sample using ESI as described above.
-
Precursor Ion Selection: In the first mass analyzer (e.g., a quadrupole), select the protonated molecular ion of the this compound derivative (e.g., m/z 198 for the 79Br isotopologue).
-
Collision-Induced Dissociation (CID): In the collision cell, collide the selected precursor ions with an inert gas (e.g., argon or nitrogen) at varying collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Fragment Ion Analysis: In the second mass analyzer, scan for the resulting fragment ions.
-
Data Interpretation: Analyze the resulting product ion spectrum to elucidate the structure of the molecule.
Visualization of the Analytical Workflow
Caption: Workflow for the mass spectrometry analysis of this compound derivatives.
Proposed Fragmentation Pathway Diagram
Caption: Proposed fragmentation of this compound.
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a powerful approach for their characterization. The choice of ionization technique, primarily between ESI and APCI, should be guided by the specific physicochemical properties of the derivative . High-resolution mass spectrometry is crucial for confirming elemental composition, with the characteristic bromine isotope pattern serving as a key diagnostic tool. Tandem mass spectrometry provides invaluable structural information through controlled fragmentation, and the proposed pathways in this guide offer a solid framework for the interpretation of the resulting spectra. By carefully selecting the experimental conditions and understanding the underlying principles of ionization and fragmentation, researchers can confidently and accurately analyze this important class of compounds.
A Senior Application Scientist's Guide to Halogen Reactivity: 5-Bromo- vs. 5-Chloro-1H-pyrazolo[3,4-c]pyridine in Cross-Coupling Reactions
Introduction
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential in areas such as oncology and neurodegenerative diseases.[1][2] For researchers engaged in fragment-based drug discovery (FBDD) and lead optimization, the ability to selectively and efficiently functionalize this core is paramount. The 5-halo-1H-pyrazolo[3,4-c]pyridines serve as versatile building blocks, with the halogen atom acting as a synthetic handle for elaboration via transition-metal-catalyzed cross-coupling reactions.[3]
This guide provides an in-depth, objective comparison of the reactivity of two key analogs: 5-Bromo-1H-pyrazolo[3,4-c]pyridine and 5-Chloro-1H-pyrazolo[3,4-c]pyridine . We will dissect their performance in cornerstone reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental insights and data. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven knowledge to make informed decisions, optimizing their synthetic strategies for efficiency and success.
The Fundamental Principle: Halogen Reactivity in Palladium Catalysis
The choice between an aryl bromide and an aryl chloride is not trivial; it is a decision rooted in the fundamental mechanism of palladium-catalyzed cross-coupling reactions.[4][5] The generally accepted reactivity trend for aryl halides is:
This hierarchy is primarily dictated by the rate-determining step in many cross-coupling cycles: oxidative addition . During this step, the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond. The strength of this bond is the critical barrier to overcome. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, making its cleavage more energetically demanding.[8] Consequently, aryl chlorides are inherently less reactive and often require more forcing conditions or highly specialized catalyst systems to achieve efficient conversion.[8]
Caption: Generalized Palladium Cross-Coupling Cycle.
Comparative Reactivity in Key Cross-Coupling Reactions
While the C-Br bond's inherent reactivity offers a clear advantage, advancements in ligand and catalyst design have made C-Cl bond activation increasingly viable.[9] The choice, therefore, becomes a strategic balance of reaction kinetics, substrate stability, and economic factors.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a workhorse for creating carbon-carbon bonds. Here, the difference in reactivity between the bromo and chloro analogs is stark.
-
This compound: This substrate is expected to perform reliably under "standard" Suzuki conditions. Catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a carbonate base (e.g., K₂CO₃, Na₂CO₃) in solvents such as dioxane or DME/water at moderate temperatures (80-100 °C) are typically sufficient for high conversion.[10][11][12] The primary risk with this substrate is the potential for a debromination side reaction, though this can often be minimized with optimized catalyst systems.[13]
-
5-Chloro-1H-pyrazolo[3,4-c]pyridine: Activating the C-Cl bond for Suzuki coupling necessitates a more sophisticated approach. Success hinges on using catalyst systems that promote the difficult oxidative addition step. This typically involves:
-
Bulky, Electron-Rich Ligands: Biarylphosphine ligands like XPhos, SPhos, or RuPhos are essential. They stabilize the Pd(0) center and facilitate its insertion into the strong C-Cl bond.
-
Advanced Pre-catalysts: Using well-defined pre-catalysts (e.g., G3 or G4 palladacycles) can lead to more consistent and active catalyst formation.
-
Forcing Conditions: Higher temperatures ( >100 °C) and stronger bases (e.g., K₃PO₄) are often required.
-
Table 1: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | This compound | 5-Chloro-1H-pyrazolo[3,4-c]pyridine |
| Relative Reactivity | High | Low |
| Typical Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | XPhos Pd G3/G4, Pd(OAc)₂ + XPhos |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, CsF |
| Temperature | 80 - 100 °C | 100 - 130 °C |
| Expected Yield | Good to Excellent | Moderate to Good (highly condition-dependent) |
Buchwald-Hartwig Amination: C-N Bond Formation
The synthesis of aryl amines via Buchwald-Hartwig amination is crucial in pharmaceutical chemistry.[14] The reactivity trend mirrors that of the Suzuki coupling.
-
This compound: C-N coupling is generally efficient. A wide range of primary and secondary amines can be coupled using various generations of Buchwald-Hartwig ligands (e.g., BINAP, Josiphos).[15][16][17] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is standard.[15][16]
-
5-Chloro-1H-pyrazolo[3,4-c]pyridine: This transformation is challenging and highly dependent on the catalyst system. The development of sterically hindered, electron-rich biarylphosphine ligands by the Buchwald group was a breakthrough that enabled the amination of aryl chlorides.[18] Systems employing ligands like XPhos or BrettPhos are often required to achieve reasonable yields.[15][18]
Table 2: Typical Buchwald-Hartwig Amination Conditions
| Parameter | This compound | 5-Chloro-1H-pyrazolo[3,4-c]pyridine |
| Relative Reactivity | High | Low |
| Typical Catalyst | Pd₂(dba)₃ + BINAP/Xantphos | Pd(OAc)₂ + XPhos/BrettPhos |
| Base | NaOtBu, LHMDS, K₂CO₃ | NaOtBu, K₃PO₄ |
| Temperature | 90 - 110 °C | 110 - 140 °C |
| Expected Yield | Good to Excellent | Fair to Good |
Sonogashira Coupling: C-C(sp) Bond Formation
The Sonogashira reaction provides a powerful method for installing alkyne functionalities.[6][19] The C-Br vs. C-Cl reactivity gap persists, although the electronic properties of the pyrazolopyridine ring can play a significant role.
-
This compound: Couples readily with terminal alkynes under standard Sonogashira conditions, which typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N, piperidine).[20][21] Copper-free conditions have also been developed and are often successful with reactive aryl bromides.[6][19]
-
5-Chloro-1H-pyrazolo[3,4-c]pyridine: While challenging, Sonogashira couplings of heteroaryl chlorides are feasible.[22] Success often requires higher catalyst loadings, elevated temperatures, and sometimes the use of more specialized ligands like N-heterocyclic carbenes (NHCs) or phosphine ligands tailored for this transformation.[21] The activation of the chloro-substituted pyrazole core in some reported instances suggests that the electron-deficient nature of the heterocycle can facilitate the reaction.[22]
Table 3: Typical Sonogashira Coupling Conditions
| Parameter | This compound | 5-Chloro-1H-pyrazolo[3,4-c]pyridine |
| Relative Reactivity | High | Low |
| Typical Catalyst | Pd(PPh₃)₄ / CuI | PdCl₂(PCy₃)₂ / CuI, NHC-Pd complexes |
| Base | Et₃N, i-Pr₂NH | Cs₂CO₃, K₂CO₃ |
| Temperature | Room Temp. - 80 °C | 80 - 120 °C |
| Expected Yield | Excellent | Moderate |
Experimental Protocols: A Practical Guide
The following protocols are representative examples. Researchers should perform their own optimization based on the specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of this compound
References
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 8. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling with 5-Halopyrazolopyridines
Introduction: The Strategic Importance of Pyrazolopyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its application is particularly critical in pharmaceutical and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount. Pyrazolopyridine cores, in particular, are privileged scaffolds found in a multitude of clinically significant molecules, valued for their diverse biological activities.[3]
However, the successful synthesis of 5-arylpyrazolopyridines via Suzuki coupling is not trivial. The choice of the palladium catalyst system is the single most critical parameter dictating the success, efficiency, and scalability of the transformation. Heteroaromatic substrates, such as pyrazolopyridines, present unique challenges; the nitrogen lone pairs can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition.[3][4] Furthermore, the reactivity of the C-X bond (where X is a halogen) follows the order I > Br >> Cl, necessitating distinct catalytic approaches for each halide.
This guide provides a comparative analysis of leading palladium catalyst systems for the Suzuki coupling of 5-halopyrazolopyridines. We will delve into the mechanistic rationale behind catalyst selection, present comparative data to guide your experimental design, and provide detailed, field-proven protocols.
The Catalytic Challenge: A Mechanistic Overview
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction hinges on its ability to navigate the catalytic cycle efficiently. This cycle is broadly understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The ligand (L) plays a decisive role. For challenging substrates like 5-halopyrazolopyridines, particularly the less reactive chlorides, the ligand must be sufficiently electron-rich to promote the oxidative addition step and bulky enough to facilitate the final reductive elimination step.[5][6]
Comparative Analysis of Palladium Catalyst Systems
The choice of catalyst is dictated primarily by the identity of the halide on the pyrazolopyridine ring. We will compare three major classes of catalyst systems: traditional phosphine-based catalysts, modern bulky monophosphine (Buchwald) ligands, and N-Heterocyclic Carbene (NHC) ligands.
Traditional Catalysts: The Workhorses (for Iodo- and Bromo- Substrates)
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are foundational in cross-coupling chemistry.[7][8]
-
Performance: They are generally effective for the more reactive 5-iodo- and 5-bromopyrazolopyridines.[9] However, they often require higher catalyst loadings (1-5 mol%), elevated temperatures (80-110 °C), and longer reaction times. For the significantly less reactive 5-chloropyrazolopyridines, their performance is often poor, leading to low conversions or decomposition.
-
Causality: The moderate electron-donating ability and steric profile of ligands like PPh₃ and dppf are insufficient to efficiently activate the strong C-Cl bond for oxidative addition.
Buchwald Ligands: The High-Performance Choice (for Bromo- and Chloro- Substrates)
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized Suzuki couplings.[6][10] Ligands such as SPhos and XPhos, when paired with a palladium source like Pd(OAc)₂, create exceptionally active catalysts.
-
Performance: These systems are the gold standard for challenging substrates.[11][12] They demonstrate remarkable efficiency for coupling 5-chloropyrazolopyridines, often at low catalyst loadings (<1 mol%) and milder temperatures.[6] Their high activity leads to faster reactions and higher turnover numbers (TONs), a critical factor for process chemistry.[10][13]
-
Causality: The combination of steric bulk and strong electron-donating character in ligands like SPhos dramatically accelerates both the oxidative addition of the C-Cl bond and the subsequent reductive elimination to release the product.[6] This high reactivity minimizes side reactions and catalyst degradation.
N-Heterocyclic Carbene (NHC) Ligands: The Robust Alternative
Palladium complexes featuring N-Heterocyclic Carbene (NHC) ligands, such as PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation), have emerged as powerful, thermally stable catalysts.[7]
-
Performance: NHC-Pd complexes exhibit exceptional activity, rivaling the best phosphine-based systems for coupling heteroaryl chlorides.[14] They are known for their high stability, which can be advantageous for large-scale synthesis. Loadings can be very low (as little as 0.5 mol% or less), and they are effective for a broad range of substrates.
-
Causality: NHCs are extremely strong σ-donating ligands, forming a very strong Pd-C bond. This enhances the electron density at the palladium center, promoting oxidative addition while creating a highly stable and long-lived catalytic species.
Data Summary: Catalyst Performance at a Glance
The following table summarizes typical performance characteristics for different catalyst systems. Note that optimal conditions are substrate-dependent and require empirical validation. The data is compiled based on extensive literature for halopyridines and analogous heteroaryl halides.[7][8][15][16]
| Catalyst System | Halide (X) | Typical Loading (mol%) | Typical Base | Solvent | Temp (°C) | Avg. Time (h) | Expected Yield | Key Strengths & Weaknesses |
| Pd(PPh₃)₄ | I, Br | 2 - 5 | K₂CO₃, Na₂CO₃ | Toluene/H₂O, DME | 80 - 100 | 12 - 24 | Good-Excellent | (+) Readily available. (-) Poor for chlorides, high loading. |
| Pd(dppf)Cl₂ | I, Br | 1 - 3 | K₂CO₃, Cs₂CO₃ | Dioxane, DMF | 80 - 110 | 2 - 8 | Excellent | (+) Robust, reliable for bromides. (-) Inefficient for chlorides. |
| Pd(OAc)₂ / SPhos | Br, Cl | 0.5 - 2 | K₃PO₄, Cs₂CO₃ | Dioxane, t-AmylOH | 80 - 100 | 1 - 6 | Excellent | (+) Highly active for chlorides , low loading, fast. (-) Ligand cost. |
| PEPPSI-IPr | Br, Cl | 0.5 - 1 | K₃PO₄, Cs₂CO₃ | Dioxane, t-BuOH | 80 - 100 | 1 - 4 | Excellent | (+) Very high activity, thermally stable. (-) Pre-catalyst cost. |
| Pd/C (Ligand-free) | I, Br | 5 - 10 | K₂CO₃ | EtOH/H₂O | 80 - 100 | 12 - 24 | Moderate-Good | (+) Heterogeneous, easy removal. (-) High loading, inactive for chlorides.[13] |
Experimental Protocols: From Theory to Practice
Reproducibility is key. The following protocols provide a validated starting point for your experiments. Always conduct reactions under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents.
Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: High-Performance Coupling of 5-Chloropyrazolopyridine using Pd(OAc)₂/SPhos
This protocol is optimized for challenging, less reactive aryl chlorides.
-
Reagents & Equipment:
-
5-Chloropyrazolopyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert atmosphere setup.
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 5-chloropyrazolopyridine, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand under a positive flow of nitrogen or argon.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 1-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
-
Protocol 2: Standard Coupling of 5-Bromopyrazolopyridine using Pd(dppf)Cl₂
This protocol is a reliable starting point for more reactive aryl bromides.
-
Reagents & Equipment:
-
5-Bromopyrazolopyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed Dimethoxyethane (DME) (8 mL) and Water (2 mL)
-
Round-bottom flask with reflux condenser, magnetic stir bar, inert atmosphere setup.
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the 5-bromopyrazolopyridine, arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Fit the flask with a reflux condenser, and evacuate and backfill the entire system with inert gas three times.
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst, followed by the degassed DME and water.
-
Reaction: Heat the mixture to reflux (approx. 85 °C) and stir for 2-8 hours.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel, wash with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material via flash column chromatography.
-
Conclusion and Strategic Recommendations
The successful Suzuki-Miyaura coupling of 5-halopyrazolopyridines is a solvable, yet nuanced, challenge that is highly dependent on a rational catalyst choice.
-
For 5-iodo- and 5-bromopyrazolopyridines , traditional and robust catalysts such as Pd(dppf)Cl₂ offer a reliable and cost-effective starting point, often providing excellent yields.
-
For the far more challenging 5-chloropyrazolopyridines , investment in modern, highly active catalyst systems is essential. Catalyst systems based on bulky, electron-rich monophosphine ligands like SPhos or stable NHC-ligated precatalysts like PEPPSI-IPr are the clear recommendation. They provide superior activity that enables efficient C-Cl bond activation, leading to faster reactions, lower catalyst loadings, and higher yields.
Ultimately, while this guide provides a strong predictive framework based on established reactivity principles, the optimal conditions for any novel substrate must be determined through careful experimental screening.
References
- 1. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scite.ai [scite.ai]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly efficient monophosphine-based catalyst for the palladium-catalyzed suzuki-miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to 5-Bromo-1H-pyrazolo[3,4-c]pyridine Derivatives: Structural Insights for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the 5-Bromo-1H-pyrazolo[3,4-c]pyridine scaffold represents a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors. Its rigid bicyclic core, decorated with a strategically placed bromine atom, offers a versatile platform for generating libraries of compounds with diverse biological activities. The bromine atom not only influences the electronic properties of the aromatic system but also serves as a valuable synthetic handle for further functionalization through cross-coupling reactions. Understanding the precise three-dimensional arrangement of atoms within these derivatives is paramount for deciphering their structure-activity relationships (SAR) and for the rational design of next-generation drug candidates.
This guide provides an in-depth comparative analysis of the X-ray crystallographic data of this compound derivatives. By examining the subtle yet significant variations in their crystal structures, we aim to furnish researchers with the foundational knowledge to make informed decisions in their drug discovery endeavors. We will delve into the experimental workflow for obtaining these crucial structural insights, compare key structural parameters of representative derivatives, and discuss the implications of these findings for their application as therapeutic agents.
The Strategic Importance of the this compound Scaffold
The pyrazolopyridine core is a bioisostere of purine, enabling it to effectively compete with ATP for the binding sites of kinases.[1] The bromine atom at the 5-position of the pyrazolo[3,4-c]pyridine ring system offers several advantages in drug design. It can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. Furthermore, the bromine atom provides a reactive site for introducing a variety of substituents via well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
A Comparative Look at Crystal Structures
While a comprehensive public database of crystal structures for a wide array of this compound derivatives remains somewhat limited in the peer-reviewed literature, analysis of available data and related structures reveals key insights into their solid-state conformations and intermolecular interactions. For the purpose of this guide, we will present a hypothetical comparative analysis based on typical observations for such heterocyclic systems.
| Derivative | Substitution at N1 | Substitution at C3 | Key Torsion Angles (°) | Dominant Intermolecular Interactions |
| Compound 1 | H | Phenyl | C2-C3-C(Ph)-C(Ph) = 15.2 | N-H···N hydrogen bonds, π-π stacking |
| Compound 2 | Methyl | 4-Fluorophenyl | C2-C3-C(Ph)-C(Ph) = 25.8 | C-H···F interactions, π-π stacking |
| Compound 3 | Benzyl | Cyclopropyl | C2-C3-C(cyc)-C(cyc) = 5.4 | C-H···π interactions, van der Waals forces |
This table is a representative example to illustrate the type of comparative data that would be generated from a crystallographic analysis of a series of derivatives.
The planarity of the pyrazolo[3,4-c]pyridine core is a crucial feature, with substituents at the C3 position often exhibiting a dihedral angle with respect to the bicyclic system. This angle is influenced by the steric bulk and electronic nature of the substituent. In the crystal packing, hydrogen bonding involving the pyrazole N-H is a common motif, leading to the formation of dimers or extended chains. The presence of other functional groups can introduce additional intermolecular interactions, such as halogen bonds or C-H···π interactions, which collectively dictate the crystal lattice and can influence physical properties like solubility and melting point.
Experimental Workflow for X-ray Crystallographic Analysis
The journey from a synthesized compound to a refined crystal structure is a meticulous process that demands both skill and precision. The following protocol outlines the key steps involved in the X-ray crystallographic analysis of a novel this compound derivative.
References
A Researcher's Guide to Differentiating N1 and N2 Alkylated 5-Bromo-1H-pyrazolo[3,4-c]pyridine Isomers: A Spectroscopic Comparison
For researchers and professionals in drug development, the unequivocal structural elucidation of regioisomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. The pyrazolo[3,4-c]pyridine scaffold, a key pharmacophore in numerous kinase inhibitors and other therapeutic agents, presents a common challenge: the non-selective alkylation of the pyrazole ring, leading to a mixture of N1 and N2 isomers. Distinguishing between these isomers is paramount, as their distinct electronic and steric properties can lead to significant differences in biological activity and off-target effects.
This guide provides an in-depth, objective comparison of the spectroscopic characteristics of N1 versus N2 alkylated 5-Bromo-1H-pyrazolo[3,4-c]pyridine isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, supported by detailed experimental protocols, to empower researchers to confidently assign the correct isomeric structure.
The Challenge of Regioselectivity in Pyrazolo[3,4-c]pyridine Alkylation
The alkylation of this compound typically yields a mixture of the N1 and N2 substituted products. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the base employed, and the solvent system. For instance, reactions conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often lead to different isomeric ratios compared to less polar solvents like tetrahydrofuran (THF). This variability necessitates robust analytical methods for the unambiguous identification and separation of the desired isomer.
Experimental Workflow: Synthesis, Separation, and Analysis
A typical workflow for the synthesis and analysis of N1 and N2 alkylated this compound isomers is outlined below.
Caption: Workflow for synthesis, separation, and analysis of isomers.
Detailed Experimental Protocol: N-Methylation of this compound
This protocol provides a general method for the N-methylation, which can be adapted for other alkylating agents.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Alkylation: Cool the mixture to 0 °C in an ice bath. Slowly add methyl iodide (1.2 eq) dropwise to the stirred suspension.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.
Spectroscopic Comparison: Unveiling the Isomeric Fingerprints
The following sections detail the expected spectroscopic differences between the N1 and N2 alkylated isomers of this compound.
¹H and ¹³C NMR Spectroscopy: The Cornerstones of Isomer Differentiation
NMR spectroscopy is the most powerful tool for distinguishing between the N1 and N2 isomers. The key differences in chemical shifts arise from the distinct electronic environments of the protons and carbons in each isomer.
Caption: Key structural differences between N1 and N2 isomers.
¹H NMR Spectroscopy:
The most significant diagnostic signals in the ¹H NMR spectrum are those of the protons on the pyrazolo[3,4-c]pyridine core and the protons of the alkyl group.
-
H3 Proton: In the N1 isomer, the H3 proton is typically deshielded and appears at a lower field (higher ppm) compared to the H3 proton in the N2 isomer. This is due to the anisotropic effect of the adjacent pyridine ring nitrogen.
-
Alkyl Protons: The protons of the alkyl group attached to N1 are generally more deshielded than those attached to N2. This is a consistent trend observed in related N-alkylated pyrazole systems.
-
H7 Proton: The chemical shift of the H7 proton on the pyridine ring can also be informative. In the N1 isomer, the proximity of the N1-alkyl group can cause a slight upfield or downfield shift of the H7 proton compared to the N2 isomer, depending on the conformation of the alkyl group.
¹³C NMR Spectroscopy:
The ¹³C NMR spectra provide complementary information for unambiguous isomer assignment.
-
C3 and C7a Carbons: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and the bridgehead carbon C7a, are sensitive to the position of alkylation. In the N1-isomer, C3 is typically more deshielded compared to the N2-isomer. Conversely, C7a is often more shielded in the N1-isomer.
-
Alkyl Carbon: The carbon atom of the alkyl group directly attached to the nitrogen will also exhibit a different chemical shift in the two isomers.
| Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | N1-Alkyl Isomer | N2-Alkyl Isomer |
| H3 | ~8.2 - 8.4 | ~8.0 - 8.2 |
| H4 | ~7.8 - 8.0 | ~7.8 - 8.0 |
| H7 | ~8.6 - 8.8 | ~8.5 - 8.7 |
| N-CH₂-R | ~4.3 - 4.5 | ~4.1 - 4.3 |
| Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ | N1-Alkyl Isomer | N2-Alkyl Isomer |
| C3 | ~135 - 137 | ~132 - 134 |
| C3a | ~118 - 120 | ~119 - 121 |
| C4 | ~128 - 130 | ~128 - 130 |
| C5 (C-Br) | ~115 - 117 | ~115 - 117 |
| C7 | ~150 - 152 | ~148 - 150 |
| C7a | ~142 - 144 | ~144 - 146 |
| N-CH₂-R | ~50 - 52 | ~48 - 50 |
Note: These are representative chemical shift ranges and may vary depending on the specific alkyl group and solvent.
2D NMR Spectroscopy (NOESY): The Definitive Proof
While ¹H and ¹³C NMR provide strong evidence, Nuclear Overhauser Effect Spectroscopy (NOESY) offers the most definitive method for distinguishing between N1 and N2 isomers.[1] NOESY detects through-space interactions between protons that are in close proximity.
-
N1-Alkylated Isomer: A key NOE correlation will be observed between the protons of the N1-alkyl group and the H7 proton of the pyridine ring. This is due to their spatial proximity.
-
N2-Alkylated Isomer: In contrast, the N2-alkylated isomer will not show a significant NOE between the alkyl protons and the H7 proton. Instead, an NOE correlation is expected between the N2-alkyl protons and the H3 proton of the pyrazole ring.
Caption: Diagnostic NOESY correlations for isomer identification.
UV-Vis Spectroscopy: A Supporting Technique
UV-Vis spectroscopy can provide supporting evidence for isomer identification, although it is generally less definitive than NMR. The electronic transitions of the conjugated pyrazolo[3,4-c]pyridine system are sensitive to the position of alkylation.
-
N1-Alkylated Isomer: The N1 isomer often exhibits a slight bathochromic (red) shift in its absorption maximum (λmax) compared to the N2 isomer. This is attributed to the greater extension of the conjugated π-system in the N1-substituted isomer.
| Spectroscopic Technique | N1-Alkyl Isomer | N2-Alkyl Isomer |
| UV-Vis (λmax in EtOH) | ~290-310 nm | ~285-305 nm |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy can also offer subtle clues to differentiate the isomers by examining the vibrational frequencies of the heterocyclic rings.
-
Ring Stretching Vibrations: The C=N and C=C stretching vibrations within the pyrazole and pyridine rings will appear at slightly different wavenumbers for the two isomers. These differences, while often small, can be a useful component of a comprehensive characterization. The N-H stretching vibration present in the parent compound (around 3100-3300 cm⁻¹) will be absent in both alkylated isomers.
| Spectroscopic Technique | N1-Alkyl Isomer | N2-Alkyl Isomer |
| FTIR (cm⁻¹) Ring Stretching | Characteristic pattern of C=N and C=C stretches | Slightly different pattern of C=N and C=C stretches |
Conclusion
The unambiguous assignment of N1 and N2 alkylated this compound isomers is a critical task in medicinal chemistry and drug development. While a combination of spectroscopic techniques provides a robust analytical workflow, NMR spectroscopy, particularly 2D NOESY, stands out as the definitive method for isomer differentiation. By carefully analyzing the chemical shifts in ¹H and ¹³C NMR and identifying the key through-space correlations in NOESY spectra, researchers can confidently assign the correct regioisomeric structure. The supporting data from UV-Vis and FTIR spectroscopy further strengthens the structural elucidation. This comprehensive approach ensures the integrity of research and development efforts in the pursuit of novel therapeutics based on the pyrazolo[3,4-c]pyridine scaffold.
References
A Comparative Guide to the Purity Evaluation of Synthesized 5-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: The Imperative of Purity in Drug Discovery
5-Bromo-1H-pyrazolo[3,4-c]pyridine is a vital heterocyclic scaffold in modern drug discovery, serving as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] Its molecular structure offers multiple vectors for chemical elaboration, making it a valuable building block for creating diverse compound libraries.[1] However, the biological activity of any subsequently synthesized compound is intrinsically linked to the purity of this starting material. Undesired impurities, which can include residual starting materials, by-products, or degradation products, can lead to misleading biological data, introduce toxicity, and create significant hurdles in later stages of drug development.[3][4]
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of synthesized this compound. We will move beyond simple procedural descriptions to explain the causality behind methodological choices, grounding our protocols in the principles of analytical integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH).[3][5][6] Our objective is to equip researchers, chemists, and drug development professionals with a self-validating framework for ensuring the quality and reliability of this critical synthetic intermediate.
Understanding the Analyte and Potential Impurities
The target molecule, this compound, has a molecular formula of C₆H₄BrN₃ and a molecular weight of approximately 198.02 g/mol .[7] A common synthetic route involves the diazotization of a substituted aminopyridine followed by cyclization.[1][7]
Based on this synthesis, potential impurities may include:
-
Starting Materials: Unreacted 2-bromo-4-methyl-5-aminopyridine.
-
Reagents: Residual sodium nitrite or acetic acid.
-
By-products: Isomeric compounds, or products from incomplete or side reactions.
-
Degradation Products: Compounds formed during workup, purification, or storage.
A robust purity analysis must be capable of separating, identifying, and quantifying the main compound from these potential contaminants.
The Orthogonal Approach: A Triad of Analytical Techniques
No single analytical technique can provide a complete picture of a compound's purity.[8] Therefore, we advocate for an orthogonal approach, utilizing multiple techniques with different separation and detection principles. The three pillars of this approach are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the primary method for determining the purity of a chemical substance by separating it from its impurities.[9] When coupled with a UV detector, it provides excellent quantitative data, typically expressed as a percentage of the total peak area.
Causality: The choice of a reversed-phase (RP-HPLC) method is based on the moderately polar nature of the pyrazolopyridine ring system. A C18 column provides a nonpolar stationary phase that retains the analyte and its likely organic impurities, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol with a pH modifier) is used to elute them. Gradient elution is preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and detected within a reasonable timeframe.[10]
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on UV scan).
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B (diluent) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~0.1 mg/mL for analysis.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks with a signal-to-noise ratio greater than 3.
-
Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Data Presentation & Interpretation
| Parameter | Typical Result for High-Purity Sample | Interpretation |
| Retention Time (Main Peak) | ~8.5 min | Consistent retention time indicates a stable method. |
| Purity (Area %) | > 98.0% | The primary measure of purity by HPLC. |
| Number of Impurities | < 3 | Indicates a clean synthesis and purification. |
| Largest Single Impurity | < 0.5% | Well below the ICH identification threshold of 0.05% for many APIs.[3] |
¹H NMR Spectroscopy: Structural Confirmation and Orthogonal Quantitation
While HPLC is excellent for quantification, it relies on the assumption that all components have a similar response factor at the chosen UV wavelength. Nuclear Magnetic Resonance (NMR) spectroscopy provides an orthogonal assessment of purity that is independent of such assumptions.[11] It serves two critical functions: unambiguous structural confirmation and quantitative purity assessment (qNMR).[8][12]
Causality: The principle of qNMR is that the integral of a signal is directly proportional to the number of protons giving rise to that signal.[12] By adding a certified internal standard of known purity and concentration, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard. This method is considered "absolute" and can detect impurities that are invisible to HPLC-UV, such as non-chromophoric compounds or inorganic salts.[11]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Standard Preparation:
-
Select a suitable internal standard with sharp signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Accurately weigh ~10 mg of the certified internal standard into a vial. Record the exact weight.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized this compound into the same vial. Record the exact weight.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Key Parameters:
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (typically D1 ≥ 30 seconds) to allow for full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.
-
Data Presentation & Interpretation
| Parameter | Expected Result for this compound | Interpretation |
| Chemical Shifts (δ, ppm) | Signals corresponding to the aromatic protons (~7.8-8.9 ppm).[7] | Confirms the chemical structure and identity of the main compound. |
| Impurity Signals | Absence of signals from starting materials or solvents. | Signals not attributable to the main compound indicate impurities. |
| Calculated qNMR Purity | > 98.0% | Provides an absolute purity value, orthogonal to HPLC results. |
Mass Spectrometry (MS): Unambiguous Identity Confirmation
Mass spectrometry provides a highly sensitive and specific measurement of the mass-to-charge ratio (m/z) of the analyte, confirming its molecular weight.[13] When coupled with a liquid chromatography system (LC-MS), it can also provide mass information for impurities separated by the HPLC method, aiding in their identification.
Causality: Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecules because it is a "soft" ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[14] This provides a clear and immediate confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass to within a few parts per million (ppm), allowing for the calculation of the molecular formula and providing an even higher degree of confidence in the compound's identity.[13]
Experimental Protocol: LC-MS Analysis
-
System: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole for confirmation or a Q-TOF for HRMS).
-
LC Method: Use the same HPLC method described in Section 1. This allows for direct correlation of UV peaks with mass signals.
-
MS Parameters (ESI Positive Mode):
-
Ionization Mode: ESI+.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: ~3.5 kV.
-
Cone Voltage: ~30 V (optimize for maximum [M+H]⁺ signal).
-
Source/Desolvation Temp: Optimize based on instrument (e.g., 120 °C / 350 °C).
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the protonated molecule (197.96 for C₆H₅BrN₃⁺).
-
Verify that the mass spectrum of the main HPLC peak shows the correct [M+H]⁺ ion.
-
For HRMS, confirm that the measured mass is within 5 ppm of the theoretical mass.
-
Examine the mass spectra of minor impurity peaks to hypothesize their structures (e.g., unreacted starting material, dimers).
-
Data Presentation & Interpretation
| Parameter | Expected Result for this compound | Interpretation |
| [M+H]⁺ (Low Res) | m/z 198.0 / 200.0 | Confirms the molecular weight and shows the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes). |
| Exact Mass (HRMS) | Measured: 197.9610; Theoretical: 197.9614 | A mass error of < 5 ppm provides unambiguous confirmation of the molecular formula C₆H₅BrN₃⁺. |
Comparative Summary and Integrated Strategy
The true power of this analytical approach lies in the integration of data from all three techniques. Each method provides a unique piece of the purity puzzle, and together they form a self-validating system.
Caption: Interrelation of analytical techniques for purity.
| Feature | HPLC-UV | ¹H NMR (qNMR) | LC-MS / HRMS |
| Primary Role | Quantitative Purity | Structural & Purity Confirmation | Identity Confirmation |
| Quantitation | Relative (Area %) | Absolute (with standard) | Semi-quantitative at best |
| Sensitivity | High (ng range) | Moderate (µg-mg range) | Very High (pg-fg range) |
| Specificity | Relies on separation | High (structural info) | Very High (mass info) |
| Key Strength | Robust, precise quantitation of known impurities.[15][16] | Universal detection principle, confirms structure.[11] | Unambiguous molecular weight and formula confirmation.[13] |
| Key Limitation | Blind to non-UV active compounds; assumes equal response factors. | Lower sensitivity; requires non-overlapping signals. | Not inherently quantitative; ionization efficiency varies. |
Conclusion
Evaluating the purity of a critical synthetic intermediate like this compound is not a single measurement but a systematic investigation. A combination of HPLC for precise quantification, NMR for absolute purity and structural verification, and Mass Spectrometry for identity confirmation provides a robust, reliable, and scientifically sound assessment. By employing this orthogonal triad of techniques, researchers and drug development professionals can proceed with confidence, knowing that their starting material is well-characterized and fit for purpose, thereby upholding the principles of scientific integrity and accelerating the path to discovery.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. azooptics.com [azooptics.com]
- 9. moravek.com [moravek.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. ptfarm.pl [ptfarm.pl]
A Senior Application Scientist's Guide to Cross-Coupling Reactions for the Efficient Functionalization of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
For researchers, scientists, and professionals in drug development, the strategic derivatization of heterocyclic scaffolds is a critical step in the discovery of novel therapeutics. The 1H-pyrazolo[3,4-c]pyridine core, a purine bioisostere, is of particular interest due to its prevalence in compounds with a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties.[1][2] The ability to efficiently and selectively introduce molecular diversity at various positions of this scaffold is paramount. This guide provides a comparative analysis of palladium-catalyzed cross-coupling methods for the functionalization of the C-5 position of 5-Bromo-1H-pyrazolo[3,4-c]pyridine, a key intermediate in the synthesis of diverse compound libraries.
This document will delve into the mechanistic nuances and practical considerations of several mainstream cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. By presenting a combination of literature-derived experimental data and expert insights, this guide aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic route for their specific target molecules.
The Challenge of Cross-Coupling on Electron-Deficient N-Heterocycles
The this compound scaffold presents a unique set of challenges for cross-coupling reactions. The pyridine ring is electron-deficient, which can affect the oxidative addition step of the catalytic cycle. Furthermore, the presence of multiple nitrogen atoms can lead to catalyst inhibition or deactivation through coordination to the palladium center.[3][4] Therefore, the choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and reproducibility.
Comparative Analysis of Key Cross-Coupling Methods
Here, we compare three of the most powerful and versatile palladium-catalyzed cross-coupling reactions for the functionalization of this compound.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a direct route to C-N bond formation.[3] This reaction is particularly valuable for accessing a wide range of primary and secondary aminopyrazolo[3,4-c]pyridines, which are common motifs in bioactive molecules.
Mechanistic Insight: The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps.
Experimental Data Summary:
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / rac-BINAP | NaOtBu | Toluene | 100 | 18 | 75 | [5] |
| Pyrrolidine | Pd₂(dba)₃ / rac-BINAP | NaOtBu | Toluene | 100 | 18 | 68 | [5] |
| N-Methylpiperazine | Pd₂(dba)₃ / rac-BINAP | NaOtBu | Toluene | 100 | 18 | 62 | [5] |
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich bisphosphine ligand such as BINAP is effective for coupling with a range of amines.[5] The ligand's bite angle and steric bulk are crucial for promoting the reductive elimination step and preventing catalyst decomposition.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and form the key palladium-amido intermediate. Weaker bases are generally less effective for this transformation.
-
Solvent: An inert, high-boiling solvent like toluene is typically used to allow the reaction to be heated to the temperatures required for efficient catalysis.
Suzuki-Miyaura Coupling: Building C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably one of the most versatile and widely used cross-coupling reactions due to the stability, commercial availability, and low toxicity of the boronic acid coupling partners.[6] This method is ideal for introducing aryl, heteroaryl, or vinyl substituents at the C-5 position.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. This is followed by transmetalation, where the organic group is transferred from the boronic acid (activated by a base) to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.
Anticipated Performance and Recommended Conditions: While direct experimental data for Suzuki coupling on this compound is not extensively reported, data from structurally similar N-heterocycles, such as bromopyrazoles and bromopyridines, provide a strong basis for predicting effective conditions.[7][8][9]
Projected Experimental Data Summary:
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Projected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 70-85 |
| 4-Methoxyphenylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.7 | 80-95 |
| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 80 | 2 | 75-90 |
Causality Behind Experimental Choices:
-
Catalyst System: For electron-deficient heteroaryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or SPhos are often superior to those with simpler phosphines like PPh₃. These ligands promote the oxidative addition step and stabilize the catalytic intermediates. The use of pre-catalysts like XPhosPdG2 can also improve reaction efficiency and reproducibility.[8]
-
Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used to activate the boronic acid for transmetalation. The choice of base can be critical and often requires optimization.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or ethanol) and water is commonly employed to dissolve both the organic and inorganic reagents.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and building blocks for functional materials.[10][11] This reaction couples a terminal alkyne with an aryl or vinyl halide.
Mechanistic Insight: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I)-acetylide species. Reductive elimination then furnishes the arylalkyne. The copper cycle facilitates the formation of the copper(I)-acetylide from the terminal alkyne and a base, which is then transferred to the palladium center.[10]
Anticipated Performance and Recommended Conditions: Based on protocols for the Sonogashira coupling of other bromopyridines, the following conditions are expected to be effective for this compound.[12][13]
Projected Experimental Data Summary:
| Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Projected Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 70-85 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 60 | 6 | 75-90 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | THF/DMF | 50 | 12 | 65-80 |
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source, often generated in situ from PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI. The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and regenerate the active catalyst.
-
Solvent: Aprotic polar solvents like THF or DMF are commonly used for Sonogashira couplings.
Visualizing the Workflow and Mechanisms
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: Buchwald-Hartwig Amination with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), rac-BINAP (4 mol%), and NaOtBu (1.4 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add this compound (1.0 equiv.) and anhydrous toluene.
-
Add aniline (1.2 equiv.) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add a 4:1 mixture of dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) and heat the reaction mixture to 90 °C under an argon atmosphere for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice of cross-coupling method for the functionalization of this compound is highly dependent on the desired final product.
-
For the synthesis of C-N coupled products , the Buchwald-Hartwig amination is the most direct and efficient method, with established protocols demonstrating good to excellent yields.[5] The use of bulky, electron-rich phosphine ligands is key to its success.
-
For the introduction of aryl or vinyl groups , the Suzuki-Miyaura coupling is a robust and versatile choice, benefiting from the wide availability of boronic acids. Catalyst systems employing ligands such as XPhos or SPhos are recommended for this electron-deficient heterocyclic system.
-
For the installation of alkynyl moieties , the Sonogashira coupling is the method of choice. The classic Pd/Cu co-catalyst system is generally effective, although copper-free conditions can also be explored to avoid homocoupling of the alkyne.
It is imperative to screen a small set of reaction conditions (catalyst/ligand, base, solvent, and temperature) to identify the optimal parameters for a specific substrate combination. The protocols and data presented in this guide provide a strong foundation for such optimization studies, enabling the efficient and successful synthesis of novel 1H-pyrazolo[3,4-c]pyridine derivatives for drug discovery and development.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Sonogashira Coupling [organic-chemistry.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Bromo-1H-pyrazolo[3,4-c]pyridine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 5-Bromo-1H-pyrazolo[3,4-c]pyridine demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Proper management of chemical waste is not a mere procedural formality; it is an integral part of responsible research. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound is a heterocyclic compound whose risk profile is dictated by its constituent parts: a pyridine ring and a bromine substituent.
-
Pyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances. They can be harmful if swallowed, inhaled, or if they come into contact with the skin.[1][2]
-
Halogenated Organic Compound: The carbon-bromine bond classifies this molecule as a halogenated organic compound. Such compounds are subject to stringent environmental regulations, and their disposal must be managed accordingly to prevent environmental persistence and potential toxicity.[3][4][5]
-
Specific Hazards: The Safety Data Sheet (SDS) for this compound explicitly states it is harmful if swallowed (H302).[6] Related brominated pyridine structures are also known to cause serious skin and eye irritation.[7]
Given this profile, all waste containing this compound—including residual amounts, contaminated labware, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste.[1][2]
Hazard Profile Summary
| Hazard Category | GHS Classification & Statement | Primary Handling Precaution |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed)[6] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6] |
| Skin & Eye Irritation | Assumed based on related structures | Avoid contact with skin, eyes, and clothing. Wear appropriate PPE.[6][7] |
| Environmental | Halogenated Organic Compound | Do not let product enter drains, waterways, or soil.[6] Dispose of as hazardous waste. |
Pre-Disposal Procedures: Segregation and Containment at the Source
Effective waste management begins at the lab bench. The principle of waste segregation is paramount to prevent inadvertent chemical reactions and to ensure a compliant and cost-effective disposal stream.
Causality of Segregation: Mixing halogenated waste with non-halogenated solvent waste can complicate the disposal process and increase costs. More critically, mixing with incompatible materials, such as strong oxidizers or acids, can lead to dangerous reactions.[8]
-
Solid Waste: Collect any residual solid this compound, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and bench liners exposed to the compound must be disposed of in a designated hazardous waste bag or bin.[1]
Container Selection and Labeling: Use containers made of chemically compatible materials, such as high-density polyethylene (HDPE).[1][9] Every container must be clearly and securely labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full, unambiguous chemical name: "this compound"
-
The date of waste generation[1]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe accumulation and disposal of waste.
-
Wear Appropriate PPE: Before handling the chemical or its waste, always wear a lab coat, chemical safety goggles, and appropriate gloves. For pyridine-like compounds, butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended over standard nitrile gloves for extended contact.[8] Always consult a glove compatibility chart.
-
Collect Waste: Transfer waste into the appropriate, pre-labeled solid or liquid hazardous waste container as described in Section 2. Use a funnel for liquids to prevent spillage on the exterior of the container.[10] Do not fill containers beyond 90% capacity to allow for expansion.[10]
-
Seal and Store Securely: Once waste is added, ensure the container is tightly sealed.[8] Store the sealed containers in a designated, well-ventilated, and secure secondary containment area. This location should be away from ignition sources and incompatible chemicals.[1][9]
-
Arrange for Final Disposal: The final step is to coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6] They are equipped to transport and manage the waste according to federal, state, and local regulations. Never attempt to dispose of this chemical via standard trash or sewer systems.[9]
Disposal Workflow for this compound
Caption: Decision workflow for proper disposal of this compound waste.
Emergency Procedures: Spill Management
Accidents require a prepared and immediate response to minimize risk.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your supervisor and EHS office immediately.
-
Control and Contain: For small, manageable spills, ensure you are wearing adequate PPE. Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1][9]
-
Collect and Clean: Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1] Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be collected as hazardous waste.[1]
The Science of Final Disposal
For laboratory professionals, understanding the complete lifecycle of a chemical is crucial. As a halogenated organic waste, this compound is not suitable for landfilling due to its potential to leach into the environment. The authoritative and preferred method for its destruction is high-temperature incineration.[3] Technologies like rotary kiln incineration operate at temperatures sufficient to break the strong carbon-halogen and aromatic ring bonds, mineralizing the compound into less harmful inorganic constituents like carbon dioxide, water, and hydrogen bromide, which is then neutralized in a scrubbing system.[3][4] This ensures complete destruction and prevents the release of persistent organic pollutants.
By adhering to these technically sound and safety-conscious procedures, you contribute to a culture of excellence that extends beyond the laboratory bench to encompass the entire lifecycle of the chemical reagents we use.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. ethz.ch [ethz.ch]
A Strategic Guide to Personal Protective Equipment for Handling 5-Bromo-1H-pyrazolo[3,4-c]pyridine
For the diligent researcher in the fast-paced world of drug development, the safe handling of novel chemical entities is paramount. 5-Bromo-1H-pyrazolo[3,4-c]pyridine, a halogenated heterocyclic compound, presents a specific set of handling challenges. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a culture of safety and scientific integrity in your laboratory operations. Our goal is to empower you with the knowledge to not only protect yourself but also to understand the rationale behind each safety measure, ensuring a self-validating system of laboratory safety.
Hazard Analysis: Understanding the Risks of this compound
A thorough understanding of the potential hazards associated with this compound is the foundation of a robust safety protocol. This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2].
-
Skin Irritation (Category 2): Causes skin irritation[2].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[2].
-
Acute Inhalation Toxicity (Category 4): Harmful if inhaled[2].
-
Acute Dermal Toxicity (Category 4): Harmful in contact with skin[2].
These classifications necessitate a comprehensive PPE strategy to prevent exposure through all potential routes: ingestion, skin contact, eye contact, and inhalation.
The Core Ensemble: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. For this compound, the following PPE is essential:
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which can lead to irritation or absorption[3]. Ensure gloves are of an appropriate thickness and are changed regularly or immediately upon contamination. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye damage[3][4]. Standard safety glasses do not provide a complete seal and are insufficient. |
| Body Protection | A chemically resistant lab coat or apron | Prevents contamination of personal clothing and skin[3][5]. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to minimize inhalation of vapors or dust[3][5]. If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational Protocol: A Step-by-Step Guide to PPE Usage
Adherence to a strict operational protocol for donning, using, and doffing PPE is critical to its effectiveness.
3.1. Donning PPE: Preparing for Safe Handling
-
Inspect All PPE: Before entering the laboratory, visually inspect all PPE for any signs of damage, such as cracks, tears, or degradation.
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Lab Coat/Apron: Put on your lab coat or apron, ensuring it is fully buttoned or tied.
-
Gloves: Don the appropriate chemical-resistant gloves. Check for a proper fit; gloves that are too large can be clumsy, while those that are too small are more likely to tear.
-
Eye and Face Protection: Put on your chemical safety goggles. If there is a significant splash risk, also wear a face shield over the goggles.
3.2. In the Laboratory: Best Practices for Handling
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[5].
-
Avoid skin contact at all times. Use appropriate utensils for transfers and manipulations.
-
Should any part of your PPE become contaminated, remove it immediately and decontaminate or dispose of it properly. Then, re-don fresh PPE before resuming work.
3.3. Doffing PPE: Preventing Contamination
The process of removing PPE is as important as putting it on to prevent cross-contamination.
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, also turning it inside out and enclosing the first glove. Dispose of the gloves in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles. Handle them by the headband or earpieces to avoid touching potentially contaminated surfaces.
-
Lab Coat/Apron: Unbutton or untie your lab coat or apron. Remove it by rolling it down your arms and folding the contaminated exterior inward.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes[1]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration[1]. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink[1]. Call a poison center or doctor immediately.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical should be disposed of as hazardous waste.
-
Disposal Protocol: All chemical waste must be disposed of through an approved waste disposal plant[1]. Consult your institution's environmental health and safety (EHS) office for specific guidelines and procedures. Do not pour any amount of this chemical down the drain.
Visualizing the PPE Workflow
To further clarify the decision-making process for PPE selection and use, the following workflow diagram is provided.
Caption: A workflow diagram illustrating the key stages of PPE selection and use for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
